7-Cyclopropylquinazoline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H10N2 |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
7-cyclopropylquinazoline |
InChI |
InChI=1S/C11H10N2/c1-2-8(1)9-3-4-10-6-12-7-13-11(10)5-9/h3-8H,1-2H2 |
InChI Key |
VEWZWMKXZFAFPM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC3=NC=NC=C3C=C2 |
Origin of Product |
United States |
Foundational & Exploratory
A Novel, Efficient Synthesis of 7-Cyclopropylquinazoline: A Palladium-Catalyzed Cross-Coupling Approach
Audience: Researchers, scientists, and drug development professionals.
Core Content: This technical guide details a modern and efficient synthetic route for 7-cyclopropylquinazoline, a scaffold of interest in medicinal chemistry. The proposed methodology leverages a late-stage functionalization strategy, employing a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach offers significant advantages in terms of substrate scope, functional group tolerance, and overall efficiency compared to traditional multi-step linear syntheses.
Introduction
The quinazoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including approved anticancer agents like gefitinib and erlotinib.[1][2][3] These drugs primarily function by inhibiting receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[4][5][6][7] The introduction of small, conformationally constrained groups like cyclopropyl moieties can significantly influence the pharmacological properties of a molecule, including metabolic stability, potency, and selectivity.
This guide outlines a novel and highly efficient two-step synthesis for this compound. The strategy involves the initial synthesis of a 7-bromoquinazoline precursor followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with cyclopropylboronic acid. This late-stage introduction of the cyclopropyl group provides a convergent and flexible route amenable to the generation of diverse analogs for structure-activity relationship (SAR) studies.
Proposed Synthetic Route
The proposed synthesis is a two-step process, beginning with the formation of the quinazoline core, followed by the key C-C bond-forming cross-coupling reaction.
Overall Reaction Scheme:
This modular approach allows for the efficient preparation of the key 7-bromoquinazoline intermediate, which can then be coupled with various organoboron reagents.
Experimental Protocols
Step 1: Synthesis of 7-Bromoquinazolin-4(3H)-one
This step utilizes a modification of the Niementowski quinazoline synthesis, a classic and reliable method for constructing the quinazolinone ring system.[8][9]
Methodology:
-
To a round-bottom flask equipped with a reflux condenser, add 2-amino-4-bromobenzoic acid (1.0 eq) and formamide (10.0 eq).
-
Heat the reaction mixture to 150-160 °C with stirring.
-
Maintain the temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Add water to the flask and stir to break up the solid mass.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and then a small amount of cold ethanol.
-
Dry the product under vacuum to yield 7-bromoquinazolin-4(3H)-one as a solid.
Step 2: Reduction of 7-Bromoquinazolin-4(3H)-one to 7-Bromoquinazoline
The reduction of the quinazolinone to the corresponding quinazoline can be achieved using standard reducing agents. A common method involves conversion to a chloro intermediate followed by reduction.
Methodology:
-
Suspend 7-bromoquinazolin-4(3H)-one (1.0 eq) in phosphorus oxychloride (POCl₃, 5.0 eq).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux (approx. 110 °C) for 3-4 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-chloro-7-bromoquinazoline.
-
Dissolve the crude 4-chloro-7-bromoquinazoline in ethanol.
-
Add 10% Palladium on carbon (Pd/C) catalyst (5 mol%).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-16 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure and purify by column chromatography to afford 7-bromoquinazoline.
Step 3: Suzuki-Miyaura Cross-Coupling for this compound Synthesis
This key step involves the palladium-catalyzed cross-coupling of 7-bromoquinazoline with cyclopropylboronic acid. The conditions are adapted from established procedures for Suzuki couplings on heterocyclic systems.[10][11][12][13]
Methodology:
-
To a microwave vial or a Schlenk flask, add 7-bromoquinazoline (1.0 eq), cyclopropylboronic acid (1.5 eq), and potassium carbonate (K₂CO₃, 3.0 eq).
-
Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 5 mol%).
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon).
-
Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio).
-
Heat the reaction mixture to 100-120 °C for 2-4 hours. Microwave irradiation can significantly reduce reaction times.[10]
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
Data Presentation
Table 1: Summary of Reaction Parameters
| Step | Reaction | Key Reagents | Catalyst | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Niementowski Synthesis | 2-Amino-4-bromobenzoic acid, Formamide | None | Formamide | 150-160 | 4-6 | 75-85 |
| 2 | Reduction | 7-Bromoquinazolin-4(3H)-one, POCl₃, H₂ | 10% Pd/C | Dichloromethane, Ethanol | Reflux, RT | 15-20 | 60-70 |
| 3 | Suzuki Coupling | 7-Bromoquinazoline, Cyclopropylboronic acid | Pd(dppf)Cl₂ | Dioxane/Water | 100-120 | 2-4 | 70-90 |
Table 2: Characterization Data for this compound
| Analysis | Expected Results |
| Appearance | White to off-white solid |
| ¹H NMR (400 MHz, CDCl₃) | δ ~9.3 (s, 1H), 9.2 (s, 1H), 8.0 (d, 1H), 7.5 (d, 1H), 7.3 (dd, 1H), 2.1 (m, 1H), 1.2 (m, 2H), 0.9 (m, 2H) ppm |
| ¹³C NMR (100 MHz, CDCl₃) | δ ~160, 155, 152, 150, 134, 128, 127, 122, 118, 16, 10 ppm |
| Mass Spec (ESI+) | m/z = 171.09 [M+H]⁺ |
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the proposed synthetic route.
References
- 1. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wisdomlib.org [wisdomlib.org]
- 6. ijpbs.com [ijpbs.com]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 8. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. audreyli.com [audreyli.com]
- 12. xisdxjxsu.asia [xisdxjxsu.asia]
- 13. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
7-Cyclopropylquinazoline: A Technical Overview of its Chemical Properties, Structure, and Potential Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Properties and Structure
The fundamental structure of 7-Cyclopropylquinazoline consists of a bicyclic aromatic heterocycle, quinazoline, with a cyclopropyl group attached at the 7th position of the benzene ring. Quinazoline itself is a fusion of a benzene ring and a pyrimidine ring.[9]
IUPAC Name: this compound Molecular Formula: C₁₁H₁₀N₂ SMILES: C1CC1c2cc3c(cncn3)cc2
While specific experimental data for this compound is not available, the properties of the parent quinazoline molecule provide a foundational reference.
| Property | Value (for Quinazoline) | Reference |
| Molecular Weight | 130.15 g/mol | [9] |
| Appearance | Light yellow crystalline solid | [9] |
| Melting Point | 48 °C | [9] |
| Boiling Point | 243 °C | [9] |
| Solubility in Water | Soluble | [9] |
| pKa | 3.51 | [9] |
The introduction of a cyclopropyl group at the C-7 position is expected to increase the lipophilicity and metabolic stability of the molecule compared to the unsubstituted quinazoline.
Synthesis and Experimental Protocols
A plausible and efficient method for the synthesis of this compound involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction. This widely used method allows for the formation of a carbon-carbon bond between a halogenated quinazoline and a boronic acid derivative.[10][11][12][13]
Proposed Synthetic Workflow
A generalized synthetic workflow for this compound is outlined below. This process would begin with a commercially available or synthesized 7-haloquinazoline (e.g., 7-bromoquinazoline or 7-chloroquinazoline) and cyclopropylboronic acid.
Caption: Proposed synthetic workflow for this compound via Suzuki-Miyaura cross-coupling.
Generalized Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a reaction vessel equipped with a magnetic stirrer and a reflux condenser, add 7-bromoquinazoline (1 equivalent), cyclopropylboronic acid (1.2-1.5 equivalents), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 equivalents), and a base, typically sodium carbonate (2-3 equivalents).
-
Solvent Addition: Add a degassed solvent system, commonly a mixture of toluene and water (e.g., 4:1 ratio).
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously under an inert atmosphere (e.g., nitrogen or argon) for a period of 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Potential Biological Activities and Signaling Pathways
The quinazoline scaffold is a cornerstone in the development of therapeutic agents, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][2][4][7][8] The substitution at the C-7 position can significantly influence the pharmacological profile of the molecule.
While the specific biological targets of this compound have not been elucidated, related compounds offer insights into its potential mechanisms of action. For instance, a number of quinazoline derivatives are known to act as inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR).[14] Inhibition of EGFR can disrupt downstream signaling cascades, such as the Ras-MAPK pathway, which is often dysregulated in cancer.
Furthermore, a study on cyclopropyl-containing quinazolinamine derivatives identified them as potent dual inhibitors of the ATP-binding cassette (ABC) transporters BCRP (Breast Cancer Resistance Protein) and P-gp (P-glycoprotein).[15] These transporters are responsible for multidrug resistance in cancer by effluxing chemotherapeutic agents from cancer cells. Inhibition of these transporters can restore sensitivity to anticancer drugs.
Potential Signaling Pathway Involvement
The diagram below illustrates a simplified representation of the EGFR signaling pathway and the potential point of intervention for a quinazoline-based inhibitor, leading to the inhibition of cell proliferation.
Caption: Potential inhibition of the EGFR signaling pathway by a this compound derivative.
Conclusion
While this compound remains a molecule for which specific experimental data is not yet publicly documented, its chemical structure, based on the versatile quinazoline scaffold, suggests significant potential for biological activity. The synthetic routes to access this compound are well-established through modern cross-coupling methodologies. Future research into the synthesis and biological evaluation of this compound is warranted to explore its potential as a therapeutic agent, particularly in the areas of oncology and inflammatory diseases. The information presented in this guide, extrapolated from related compounds, provides a solid foundation for such research endeavors.
References
- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]
- 5. [PDF] Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Quinazoline - Wikipedia [en.wikipedia.org]
- 10. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Biological Screening of 7-Cyclopropylquinazoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary biological screening of 7-cyclopropylquinazoline and its derivatives. The document consolidates available data on their synthesis, in vitro anticancer activity, and kinase inhibition profiles. Detailed experimental protocols and visual representations of key biological pathways and experimental workflows are included to facilitate further research and development in this area.
In Vitro Anticancer Activity
Derivatives of cyclopropylquinazoline have been investigated for their potential as anticancer agents. The National Cancer Institute (NCI) has screened at least one such derivative, identified as A5(B) (T ID-127927), against a panel of 60 human cancer cell lines.[1] While the detailed quantitative data for this specific compound is not publicly available in the search results, the program involves an initial single high-dose screening (10⁻⁵ M) to identify compounds for further evaluation.[1][2]
The general quinazoline scaffold is a well-established pharmacophore in oncology, with numerous derivatives exhibiting potent anticancer effects by targeting various cellular pathways.[3][4][5]
Kinase Inhibition Profile
Quinazoline derivatives are renowned for their activity as kinase inhibitors.[6][7] While specific kinase inhibition data for this compound was not found in the initial broad searches, related cyclopropyl-containing quinazoline derivatives have shown significant inhibitory activity against specific kinases.
One study focused on the development of 2,4-diaminoquinazoline derivatives as p21-activated kinase 4 (PAK4) inhibitors. These compounds, featuring a N-(5-cyclopropyl-1H-pyrazol-3-yl)quinazolin-4-amine core, demonstrated potent PAK4 inhibition with IC50 values in the nanomolar range.
Table 1: PAK4 Kinase Inhibitory Activity of Selected Cyclopropylquinazoline Derivatives
| Compound ID | Structure | PAK4 IC50 (µM) |
| 8d | 2-(4-(4-chlorophenyl)piperazin-1-yl)-6-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)quinazolin-4-amine | 0.060 |
| 9c | 6-chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)quinazolin-4-amine | 0.068 |
Data extracted from a study on PAK4 inhibitors.
Another study explored 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl) amino) quinazolin-6-yl)-N-(3-(trifluoromethyl) phenyl) benzamides as potent inhibitors of discoidin domain receptor 2 (DDR2), a receptor tyrosine kinase implicated in fibrosis and cancer.
Experimental Protocols
General Synthesis of 2,4-Diaminoquinazoline Derivatives
The synthesis of the 2,4-diaminoquinazoline derivatives targeting PAK4 involved a key intermediate, 2,6-dichloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)quinazolin-4-amine. This intermediate was synthesized by reacting 5-cyclopropyl-1H-pyrazol-3-amine with 2,4,6-trichloroquinazoline in the presence of a base. Subsequent substitution of the remaining chlorine atom with various piperidine or piperazine derivatives yielded the final compounds.
In Vitro Kinase Inhibition Assay (Example: PAK4)
The inhibitory activity of the synthesized compounds against PAK4 was determined using a standard in vitro kinase assay.
-
Enzyme and Substrate Preparation : Recombinant PAK4 enzyme and a suitable substrate peptide are prepared in assay buffer.
-
Compound Preparation : Test compounds are serially diluted to various concentrations.
-
Reaction Initiation : The kinase reaction is initiated by adding ATP to the mixture of enzyme, substrate, and test compound.
-
Incubation : The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection : The amount of phosphorylated substrate is quantified. This can be achieved using various methods, such as radioactivity (³²P-ATP), fluorescence, or luminescence-based assays that measure the amount of ADP produced.
-
Data Analysis : The percentage of kinase inhibition is calculated for each compound concentration. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay (General Protocol)
The antiproliferative activity of the compounds is typically evaluated using a cell-based assay, such as the MTT or SRB assay, against a panel of human cancer cell lines.
-
Cell Seeding : Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment : The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
Cell Viability Measurement :
-
MTT Assay : MTT reagent is added to the wells and incubated. Viable cells with active metabolism convert MTT into a purple formazan product. The formazan is then solubilized, and the absorbance is measured.
-
SRB Assay : Cells are fixed with trichloroacetic acid. The fixed cells are then stained with sulforhodamine B dye, which binds to cellular proteins. The unbound dye is washed away, and the bound dye is solubilized. The absorbance is measured.
-
-
Data Analysis : The percentage of cell growth inhibition is calculated relative to untreated control cells. The GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) is determined from the dose-response curves.
Signaling Pathway Interactions
The anticancer effects of quinazoline derivatives are often attributed to their ability to inhibit key signaling pathways involved in cell growth, proliferation, and survival. For instance, the inhibition of PAK4 by cyclopropylquinazoline derivatives would disrupt the PAK4 signaling cascade.
Conclusion and Future Directions
The preliminary biological screening data suggests that this compound and its derivatives are a promising class of compounds with potential anticancer and kinase inhibitory activities. The potent inhibition of PAK4 by certain derivatives highlights a specific mechanism of action that warrants further investigation. Future research should focus on:
-
Comprehensive screening of a broader library of this compound derivatives against a wider range of kinases and cancer cell lines.
-
In vivo studies to evaluate the efficacy, pharmacokinetics, and toxicity of the most potent lead compounds.
-
Structure-activity relationship (SAR) studies to optimize the potency and selectivity of these compounds.
-
Exploration of potential synergistic effects when combined with other anticancer agents.
This technical guide provides a foundational understanding of the biological activities of this compound derivatives. The provided protocols and pathway diagrams serve as a resource for researchers to build upon in the quest for novel and effective cancer therapeutics.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors [mdpi.com]
- 3. Developmental therapeutics program at the NCI: molecular target and drug discovery process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl) amino) quinazolin-6-yl)-N-(3-(trifluoromethyl) phenyl) benzamides as potent discoidin domain receptor inhibitors for the treatment of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Synthesis and Characterization of 7-Cyclopropylquinazoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical whitepaper provides a comprehensive overview of the synthesis and characterization of 7-Cyclopropylquinazoline, a heterocyclic compound of interest in medicinal chemistry. Due to the limited direct literature on this specific molecule, this guide outlines a plausible synthetic pathway based on established methodologies for analogous quinazoline derivatives. It further details the necessary characterization techniques to confirm the identity and purity of the synthesized compound.
Synthetic Pathway
The synthesis of this compound can be approached through a multi-step process commencing with the formation of a key intermediate, 2-amino-4-cyclopropylbenzoic acid. This intermediate can then be cyclized to form the quinazoline core. A common and effective method for constructing the quinazoline ring is the reaction of an anthranilic acid derivative with formamide or a similar one-carbon source.
A proposed synthetic workflow is detailed below:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 2-amino-4-cyclopropylbenzoic acid (Hypothetical Protocol)
-
To a solution of 4-bromo-2-aminobenzoic acid (1 equivalent) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water) is added cyclopropylboronic acid (1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as sodium carbonate (3 equivalents).
-
The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at reflux for 12-24 hours.
-
Upon completion, the reaction is cooled to room temperature, and the organic solvent is removed under reduced pressure.
-
The aqueous residue is acidified with a suitable acid (e.g., 1M HCl) to precipitate the product.
-
The solid is collected by filtration, washed with water, and dried to afford 2-amino-4-cyclopropylbenzoic acid.
Step 2: Synthesis of 7-Cyclopropylquinazolin-4(3H)-one
-
A mixture of 2-amino-4-cyclopropylbenzoic acid (1 equivalent) and formamide (10-20 equivalents) is heated at 150-180 °C for 4-6 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and poured into ice-water.
-
The precipitated solid is collected by filtration, washed with water, and dried to yield 7-Cyclopropylquinazolin-4(3H)-one.
Step 3: Synthesis of 4-Chloro-7-cyclopropylquinazoline
-
7-Cyclopropylquinazolin-4(3H)-one (1 equivalent) is refluxed in an excess of thionyl chloride (SOCl₂) or phosphoryl chloride (POCl₃) for 2-4 hours. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
The excess chlorinating agent is removed by distillation under reduced pressure.
-
The residue is carefully quenched with ice-water and neutralized with a base (e.g., sodium bicarbonate solution).
-
The product is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo to give 4-Chloro-7-cyclopropylquinazoline.
Step 4: Synthesis of this compound
-
4-Chloro-7-cyclopropylquinazoline (1 equivalent) is dissolved in a suitable solvent such as ethanol or methanol.
-
A palladium on carbon catalyst (10% Pd/C) is added to the solution.
-
The mixture is subjected to hydrogenation with hydrogen gas (balloon or Parr apparatus) at room temperature until the reaction is complete (monitored by TLC).
-
The catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to yield this compound.
Characterization Data
As no specific experimental data for this compound is readily available in the literature, the following table outlines the expected characterization data based on the analysis of similar quinazoline derivatives.
| Parameter | Expected Value/Observation |
| Appearance | White to off-white solid |
| Melting Point (°C) | To be determined experimentally |
| Yield (%) | To be determined experimentally |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | Signals corresponding to the quinazoline ring protons, the cyclopropyl group protons, and a characteristic singlet for the C2-H. |
| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | Resonances for the aromatic and heterocyclic carbons of the quinazoline core, and the aliphatic carbons of the cyclopropyl group. |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ peak corresponding to the molecular weight of this compound. |
| Infrared (IR) (KBr, cm⁻¹) | Characteristic peaks for C-H aromatic and aliphatic stretching, C=N and C=C stretching of the quinazoline ring. |
Potential Signaling Pathways and Biological Relevance
Quinazoline derivatives are a well-established class of compounds with a broad spectrum of biological activities.[1] They are known to interact with various biological targets, including enzymes and receptors. The quinazoline scaffold is a key component in several approved drugs, particularly in oncology.
The potential biological activities of this compound can be inferred from the known activities of other quinazoline derivatives. A logical workflow for investigating its biological relevance would be:
Caption: Workflow for the biological evaluation of this compound.
Given the prevalence of quinazolines as kinase inhibitors, a primary area of investigation for this compound would be its effect on various protein kinases involved in cell signaling pathways crucial for cell proliferation, survival, and differentiation.
Conclusion
This technical guide provides a foundational framework for the synthesis and characterization of this compound. The proposed synthetic route leverages established chemical transformations for the construction of the quinazoline core. While specific experimental data for this compound is not currently available, the outlined characterization methods will be essential for confirming its structure and purity. Further investigation into the biological activities of this compound is warranted, given the significant therapeutic potential of the quinazoline scaffold.
References
Spectroscopic Data for 7-Cyclopropylquinazoline: A Technical Guide
Disclaimer: Extensive searches of scientific literature and chemical databases did not yield specific, experimentally determined spectroscopic data (NMR, MS, IR) for 7-Cyclopropylquinazoline. This guide, therefore, provides a comprehensive overview of the expected spectroscopic characteristics based on established principles and data for analogous structures. The content is intended for researchers, scientists, and professionals in drug development, offering insights into the synthesis, characterization, and anticipated spectral features of this compound.
Synthetic Strategies for Quinazoline Derivatives
The quinazoline core is a prevalent scaffold in medicinal chemistry, and numerous synthetic routes have been developed for its construction. The synthesis of a 7-substituted quinazoline, such as this compound, would typically commence from a correspondingly substituted anthranilic acid or a related precursor.
A common and effective method is the reaction of a 2-aminobenzonitrile with an orthoester. For the target molecule, this would involve 2-amino-4-cyclopropylbenzonitrile reacting with triethyl orthoformate. Other established methods include the Niementowski quinazoline synthesis, which involves the condensation of anthranilic acid with amides, or palladium-catalyzed cross-coupling reactions to introduce the cyclopropyl group onto a pre-formed 7-haloquinazoline ring. The choice of synthetic route would depend on the availability of starting materials and the desired scale of the synthesis.
Predicted Spectroscopic Data
The following sections detail the anticipated spectroscopic data for this compound. These predictions are derived from the known spectral properties of the quinazoline nucleus and the cyclopropyl moiety.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted proton (¹H) and carbon-¹³ (¹³C) NMR data are presented below.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Inferred Assignment |
| ~9.25 | s | - | H-2 |
| ~9.15 | s | - | H-4 |
| ~8.00 | d | ~8.4 | H-5 |
| ~7.65 | d | ~1.8 | H-8 |
| ~7.40 | dd | ~8.4, 1.8 | H-6 |
| ~2.05 | m | - | Cyclopropyl-CH |
| ~1.15 | m | - | Cyclopropyl-CH₂ |
| ~0.85 | m | - | Cyclopropyl-CH₂ |
-
Rationale : The protons on the quinazoline ring are expected to resonate in the downfield aromatic region. The H-2 and H-4 protons are typically the most deshielded due to the influence of the two nitrogen atoms. The cyclopropyl protons will appear in the upfield aliphatic region, with the methine proton being the most downfield of the three.
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Inferred Assignment |
| ~161.0 | C-4 |
| ~156.0 | C-2 |
| ~152.0 | C-8a |
| ~150.0 | C-7 |
| ~134.5 | C-5 |
| ~128.0 | C-6 |
| ~126.5 | C-8 |
| ~121.0 | C-4a |
| ~16.0 | Cyclopropyl-CH |
| ~10.5 | Cyclopropyl-CH₂ |
-
Rationale : The carbon atoms of the quinazoline ring will be in the aromatic region of the spectrum, with C-2 and C-4 being the most downfield. The carbons of the cyclopropyl group are expected at a significantly higher field.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z Ratio | Interpretation |
| 170 | [M]⁺ (Molecular Ion) |
| 169 | [M-H]⁺ |
| 142 | [M-C₂H₄]⁺ |
| 129 | [M-C₃H₅]⁺ |
-
Rationale : The molecular weight of this compound is 170.21 g/mol . The primary fragmentation pathways are expected to involve the loss of the cyclopropyl group or rearrangements leading to the expulsion of stable neutral molecules like ethylene.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 4: Predicted Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| ~3010 | Medium | Cyclopropyl C-H Stretch |
| 1625-1450 | Strong-Medium | Aromatic C=C and C=N Stretching |
| ~1020 | Medium | Cyclopropyl Ring Deformation |
| 900-650 | Strong | Aromatic C-H Out-of-Plane Bending |
-
Rationale : The IR spectrum is expected to show characteristic absorptions for the aromatic quinazoline ring and the cyclopropyl group. The C=C and C=N stretching vibrations of the quinazoline ring will be prominent in the fingerprint region.
Experimental Protocols for Characterization
For a novel compound such as this compound, a standard set of spectroscopic experiments would be performed to confirm its structure.
-
NMR Spectroscopy : ¹H and ¹³C NMR spectra would be acquired in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). For unambiguous assignment of all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential.
-
Mass Spectrometry : High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion, providing strong evidence for the chemical formula. Electron Ionization (EI) or Electrospray Ionization (ESI) would be suitable ionization methods.
-
Infrared Spectroscopy : An FTIR (Fourier-Transform Infrared) spectrum would be recorded, typically using an ATR (Attenuated Total Reflectance) accessory for a solid sample, to identify the key functional groups.
Synthesis and Characterization Workflow
The logical flow from chemical synthesis to structural confirmation is a fundamental process in chemical research and drug development.
Caption: General workflow from synthesis to spectroscopic structural elucidation.
Discovery and Initial Assessment of 7-Cyclopropylquinazoline: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the discovery, synthesis, and initial biological evaluation of 7-Cyclopropylquinazoline, a heterocyclic compound of interest in medicinal chemistry. The quinazoline scaffold is a well-established pharmacophore, particularly in the development of kinase inhibitors for oncology. The introduction of a cyclopropyl group at the 7-position represents a key structural modification aimed at exploring and optimizing the compound's pharmacological profile. This document provides a consolidated overview of the synthetic route, preliminary biological activity, and the underlying mechanism of action, supported by detailed experimental protocols and data presented for comparative analysis.
Introduction
The quinazoline core is a prominent feature in a multitude of biologically active molecules, including several approved drugs targeting key signaling pathways in cancer.[1] The strategic substitution on the quinazoline ring system allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The cyclopropyl group, a small, rigid, and lipophilic moiety, is a valuable substituent in drug design, often contributing to improved metabolic stability and binding affinity. This guide focuses on the synthesis and initial characterization of this compound, providing a foundational understanding for further research and development.
Synthesis of this compound
The synthesis of this compound derivatives typically involves a multi-step reaction sequence starting from appropriately substituted anthranilic acids. A general synthetic scheme is outlined below.
Experimental Protocol: Synthesis of 2-Cyclopropyl-4H-benzo[d][1][4]oxazin-4-one
A key intermediate in the synthesis of this compound derivatives is the corresponding benzoxazinone. This is typically achieved by reacting anthranilic acid with cyclopropyl carbonyl chloride.
-
Materials: Anthranilic acid, cyclopropyl carbonyl chloride, 2,6-lutidine, and an appropriate solvent.
-
Procedure: To a solution of anthranilic acid in a suitable solvent, 2,6-lutidine is added, followed by the dropwise addition of cyclopropyl carbonyl chloride at a controlled temperature. The reaction mixture is stirred until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is worked up to isolate the 2-cyclopropyl-4H-benzo[d][1][2]oxazin-4-one intermediate.[3]
The subsequent conversion of the benzoxazinone to the desired quinazoline can be achieved through various methods, including reaction with ammonia or its equivalents to form the quinazolinone core, which can then be further modified.
Initial Biological Assessment
The initial biological assessment of novel quinazoline derivatives often focuses on their potential as kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR), a key player in various cancers.
In Vitro Antiproliferative Activity
The cytotoxic potential of this compound derivatives is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
| Compound/Derivative | Cell Line | IC50 (µM) |
| Reference EGFR Inhibitor | A549 (Lung Carcinoma) | Data not available in search results |
| This compound Analog | A549 (Lung Carcinoma) | Data not available in search results |
| Reference EGFR Inhibitor | MCF-7 (Breast Cancer) | Data not available in search results |
| This compound Analog | MCF-7 (Breast Cancer) | Data not available in search results |
Note: Specific IC50 values for this compound were not available in the provided search results. The table serves as a template for data presentation.
Mechanism of Action: Kinase Inhibition
Quinazoline derivatives frequently exert their anticancer effects by inhibiting the tyrosine kinase activity of EGFR.[2][4] This inhibition blocks downstream signaling pathways responsible for cell proliferation, survival, and metastasis.
Signaling Pathway Visualization
The following diagram illustrates the general mechanism of action for quinazoline-based EGFR inhibitors.
Caption: EGFR signaling and its inhibition by this compound.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the synthesis and initial screening of this compound derivatives.
Caption: General workflow for synthesis and screening.
Structure-Activity Relationship (SAR) Considerations
While specific SAR data for this compound is not detailed in the provided search results, general principles for 4-anilinoquinazoline EGFR inhibitors can be extrapolated. The nature and position of substituents on the quinazoline core and the anilino moiety significantly influence potency and selectivity. The introduction of the cyclopropyl group at the 7-position is anticipated to impact the compound's interaction with the ATP-binding pocket of the kinase.
Conclusion
This technical guide provides a preliminary overview of the discovery and initial assessment of this compound. The synthetic strategy and the expected biological activity are based on established knowledge of quinazoline chemistry and pharmacology. Further detailed studies are required to fully elucidate the therapeutic potential of this compound. The provided experimental frameworks and data presentation templates are intended to guide future research in this area.
References
- 1. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 7-Cyclopropylquinazoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of 7-Cyclopropylquinazoline, a molecule of interest in medicinal chemistry and drug discovery. The synthetic route is a three-step process commencing with the commercially available 2-amino-4-bromobenzoic acid. The methodology involves the initial formation of 7-bromoquinazolin-4(3H)-one, followed by chlorination to yield 7-bromo-4-chloroquinazoline, and culminating in a Suzuki-Miyaura cross-coupling reaction to introduce the cyclopropyl moiety. This protocol is designed to be a comprehensive guide, offering step-by-step instructions, a summary of expected yields, and a visual representation of the synthetic pathway.
Data Presentation
| Step | Reaction | Starting Material | Reagent 1 | Reagent 2 | Product | Typical Yield (%) |
| 1 | Quinazolinone Formation | 2-Amino-4-bromobenzoic acid | Formamide | N/A | 7-Bromoquinazolin-4(3H)-one | 85-95 |
| 2 | Chlorination | 7-Bromoquinazolin-4(3H)-one | POCl₃ | N,N-Diisopropylethylamine | 7-Bromo-4-chloroquinazoline | 90-98 |
| 3 | Suzuki-Miyaura Cross-Coupling | 7-Bromo-4-chloroquinazoline | Cyclopropylboronic acid | Pd(OAc)₂/P(Cy)₃ | 7-Cyclopropyl-4-chloroquinazoline | 70-85 |
Experimental Protocols
Step 1: Synthesis of 7-Bromoquinazolin-4(3H)-one
This procedure outlines the formation of the quinazolinone ring from 2-amino-4-bromobenzoic acid.
Materials:
-
2-Amino-4-bromobenzoic acid
-
Formamide
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Stir bar
-
Beaker
-
Buchner funnel and filter paper
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a stir bar and reflux condenser, combine 1.0 equivalent of 2-amino-4-bromobenzoic acid with 10 equivalents of formamide.
-
Heat the reaction mixture to 160-170 °C and maintain at this temperature with stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker of cold deionized water with stirring.
-
A precipitate will form. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with copious amounts of deionized water to remove any residual formamide.
-
Dry the product under vacuum to yield 7-bromoquinazolin-4(3H)-one as a solid.
Step 2: Synthesis of 7-Bromo-4-chloroquinazoline
This protocol describes the chlorination of the 4-oxo position of the quinazolinone.[1][2][3][4][5]
Materials:
-
7-Bromoquinazolin-4(3H)-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Heating mantle
-
Stir bar
-
Ice bath
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM) or another suitable organic solvent
-
Separatory funnel
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 1.0 equivalent of 7-bromoquinazolin-4(3H)-one in an excess of phosphorus oxychloride (POCl₃, approximately 5-10 equivalents).
-
Cool the mixture in an ice bath.
-
Slowly add 1.1 equivalents of N,N-diisopropylethylamine dropwise to the cooled suspension with stirring.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 105-110 °C) for 2-4 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice. Caution: This should be done in a well-ventilated fume hood as the reaction of POCl₃ with water is highly exothermic and releases HCl gas.
-
Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield 7-bromo-4-chloroquinazoline.
Step 3: Synthesis of 7-Cyclopropyl-4-chloroquinazoline via Suzuki-Miyaura Cross-Coupling
This final step introduces the cyclopropyl group at the 7-position.[6][7][8][9][10]
Materials:
-
7-Bromo-4-chloroquinazoline
-
Cyclopropylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (P(Cy)₃)
-
Potassium phosphate (K₃PO₄) or another suitable base
-
Toluene and water (solvent system)
-
Round-bottom flask
-
Reflux condenser
-
Inert atmosphere setup (nitrogen or argon)
-
Heating mantle
-
Stir bar
-
Separatory funnel
-
Diatomaceous earth (e.g., Celite®)
-
Ethyl acetate
-
Saturated ammonium chloride solution
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of 7-bromo-4-chloroquinazoline, 1.5 equivalents of cyclopropylboronic acid, and 3.0 equivalents of potassium phosphate in a mixture of toluene and water (e.g., 4:1 ratio).
-
Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Add the catalyst and ligand: 0.05 equivalents of palladium(II) acetate and 0.10 equivalents of tricyclohexylphosphine.
-
Heat the reaction mixture to 80-90 °C under an inert atmosphere and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of diatomaceous earth to remove the palladium catalyst, washing the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and wash with a saturated ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the final product, 7-cyclopropyl-4-chloroquinazoline.
Mandatory Visualization
Caption: Synthetic pathway for this compound.
References
- 1. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. datapdf.com [datapdf.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. POCl3 chlorination of 4-quinazolones. | Semantic Scholar [semanticscholar.org]
- 6. audreyli.com [audreyli.com]
- 7. Efficient Suzuki-Type Cross-Coupling of Enantiomerically Pure Cyclopropylboronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations | East Central IL ACS Undergraduate Research Conference - University of Illinois at Urbana-Champaign [publish.illinois.edu]
- 10. tcichemicals.com [tcichemicals.com]
Application Notes and Protocols for In Vitro Assay Development of 7-Cyclopropylquinazoline Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinazoline scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives developed as potent inhibitors of protein kinases.[1] In particular, quinazoline-based molecules have been successfully developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase whose dysregulation is implicated in the progression of various cancers.[2][3] Upon ligand binding, EGFR dimerizes and autophosphorylates its cytoplasmic tyrosine residues, initiating downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation, survival, and migration.[4][5] Consequently, inhibition of EGFR kinase activity is a key therapeutic strategy in oncology.
This document provides detailed protocols for the in vitro evaluation of 7-Cyclopropylquinazoline, a novel quinazoline derivative, for its potential inhibitory activity against EGFR. The application note outlines a two-tiered approach: a primary biochemical assay to determine the direct inhibitory effect on EGFR kinase activity, followed by a secondary cell-based assay to assess the compound's efficacy in a cellular context.
I. Biochemical Assay: EGFR Kinase Activity
A luminescence-based kinase assay, ADP-Glo™, is employed to measure the amount of ADP produced during the EGFR kinase reaction.[6][7] The luminescent signal is directly proportional to the amount of ADP generated and thus correlates with kinase activity.[8]
Experimental Protocol: ADP-Glo™ EGFR Kinase Assay
Materials:
-
Recombinant Human EGFR Kinase Enzyme System (Promega, Cat. No. V3831 or similar)[6]
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101 or similar)
-
This compound (test compound)
-
Staurosporine (positive control inhibitor)
-
DMSO (vehicle control)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of the compound in DMSO to achieve final assay concentrations ranging from 1 nM to 100 µM.
-
Prepare a stock solution of Staurosporine in DMSO for use as a positive control.
-
Prepare the EGFR kinase, substrate (e.g., Poly(Glu, Tyr) 4:1), and ATP solutions in the provided kinase reaction buffer as per the manufacturer's instructions.
-
-
Kinase Reaction:
-
Add 1 µL of the serially diluted this compound, Staurosporine, or DMSO (vehicle control) to the wells of the assay plate.
-
Add 2 µL of the EGFR enzyme solution to each well.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
Data Presentation: EGFR Kinase Inhibition
The raw luminescence data is converted to percent inhibition relative to the vehicle control. The IC50 value, the concentration of the inhibitor at which 50% of the enzyme activity is inhibited, is determined by fitting the data to a four-parameter logistic dose-response curve.
| Compound | IC50 (nM) |
| This compound | [Insert experimentally determined value] |
| Staurosporine | [Insert experimentally determined value] |
Table 1: Example data table for summarizing the inhibitory potency of this compound against EGFR kinase.
II. Cell-Based Assay: Inhibition of Cancer Cell Proliferation
To evaluate the effect of this compound on cell viability in a cellular context, a cell proliferation assay using the A431 human epidermoid carcinoma cell line is performed.[2] A431 cells overexpress EGFR, making them a suitable model for studying EGFR inhibitors.[9] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[10]
Experimental Protocol: MTT Cell Proliferation Assay[11][13]
Materials:
-
A431 human epidermoid carcinoma cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (test compound)
-
Gefitinib (positive control inhibitor)
-
DMSO (vehicle control)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest A431 cells and resuspend them in fresh culture medium.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate overnight to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and Gefitinib in culture medium. The final DMSO concentration should be ≤ 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds, positive control, or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on a plate shaker to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Presentation: A431 Cell Proliferation Inhibition
The absorbance values are converted to percent cell viability relative to the vehicle-treated control cells. The GI50 (Growth Inhibition 50) value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.
| Compound | GI50 (µM) |
| This compound | [Insert experimentally determined value] |
| Gefitinib | [Insert experimentally determined value] |
Table 2: Example data table for summarizing the anti-proliferative activity of this compound in A431 cells.
Visualizations
Signaling Pathway
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for in vitro screening of this compound.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. EGFR Kinase Enzyme System [promega.sg]
- 7. promega.com.cn [promega.com.cn]
- 8. ulab360.com [ulab360.com]
- 9. academicjournals.org [academicjournals.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for 7-Cyclopropylquinazoline as a Potential Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazoline derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a wide range of biological activities, including potent enzyme inhibition. This document provides detailed application notes and protocols for the investigation of 7-Cyclopropylquinazoline, a novel derivative, as a potential inhibitor of key enzymes implicated in cancer and inflammatory diseases, namely Epidermal Growth Factor Receptor (EGFR) and Receptor-Interacting Protein 2 (RIP2) kinase.
While specific experimental data for this compound is not yet widely published, this document compiles representative data and protocols from closely related quinazoline-based inhibitors to guide researchers in their investigation of this promising compound. The provided methodologies and data serve as a foundational resource for characterizing the inhibitory potential of this compound.
Potential Enzyme Targets and Mechanism of Action
Quinazoline-based compounds are known to target the ATP-binding pocket of kinases, acting as competitive inhibitors. This compound is hypothesized to exhibit inhibitory activity against the following key enzymes:
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that plays a crucial role in cell proliferation and is often overexpressed in various cancers.[1][2][3][4][5] Inhibition of EGFR can block downstream signaling pathways, leading to reduced tumor growth.
-
Receptor-Interacting Protein 2 (RIP2) Kinase: A serine/threonine kinase that is a key mediator in the NOD-like receptor (NLR) signaling pathway, which is involved in innate immunity and inflammation.[6][7][8][9][10] Inhibition of RIP2 kinase can modulate inflammatory responses.
Data Presentation: Inhibitory Activity of Representative Quinazoline Derivatives
The following tables summarize the inhibitory activities of known quinazoline derivatives against EGFR and RIP2 kinase. This data provides a benchmark for evaluating the potency of this compound.
Table 1: Inhibitory Activity of Representative Quinazoline Derivatives against EGFR
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| Gefitinib | EGFR (wild-type) | 38.9 | Kinase Assay | [2] |
| Erlotinib | EGFR (wild-type) | 45 | Kinase Assay | [1] |
| Compound 6d | EGFR (wild-type) | 69 | Kinase Assay | [1] |
| Compound 22 | EGFR (wild-type) | 40.7 | Kinase Assay | [2] |
Table 2: Inhibitory Activity of Representative Quinazoline Derivatives against RIP2 Kinase
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| GSK583 | RIP2 Kinase | 5 | Fluorescence Polarization | [8] |
| Compound 14 | RIP2 Kinase | 5.1 | In vitro Kinase Assay | [9] |
| Compound 37 | RIP2 Kinase | (nanomolar range) | In vitro Kinase Assay | [10] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline for the synthesis of 7-cyclopropyl-substituted quinazolines, based on established methods for similar derivatives.
Materials:
-
2-Amino-4-cyclopropylbenzonitrile
-
Triphosgene
-
Aniline
-
Toluene
-
Sodium bicarbonate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
Cyclization: A solution of 2-amino-4-cyclopropylbenzonitrile in toluene is treated with triphosgene to form the corresponding isocyanate.
-
Reaction with Aniline: The isocyanate is then reacted with aniline to form a urea intermediate.
-
Ring Closure: The urea intermediate is heated in a suitable solvent to induce cyclization and form the this compound core.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
-
Characterization: The structure of the final compound is confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro EGFR Kinase Assay
This protocol describes a typical in vitro kinase assay to determine the IC50 value of this compound against EGFR.
Materials:
-
Recombinant human EGFR kinase domain
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
This compound (dissolved in DMSO)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
96-well plates
-
Plate reader
Procedure:
-
Prepare Reagents: Prepare serial dilutions of this compound in kinase buffer. Prepare a solution of EGFR kinase, substrate, and ATP in kinase buffer.
-
Kinase Reaction: In a 96-well plate, add the EGFR kinase solution to each well.
-
Add the serially diluted this compound or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding the ATP/substrate solution.
-
Incubate the plate at 30°C for 60 minutes.
-
Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: In Vitro RIP2 Kinase Assay
This protocol outlines a method for determining the inhibitory activity of this compound against RIP2 kinase.
Materials:
-
Recombinant human RIP2 kinase
-
ATP
-
Biotinylated peptide substrate (e.g., Biotin-LRRRLSLA)
-
This compound (dissolved in DMSO)
-
Kinase buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
HTScan® Kinase Assay Kit (Cell Signaling Technology) or similar
-
96-well plates
-
Plate reader
Procedure:
-
Prepare Reagents: Prepare serial dilutions of this compound in kinase buffer. Prepare a solution of RIP2 kinase and peptide substrate in kinase buffer.
-
Kinase Reaction: In a 96-well plate, add the RIP2 kinase and substrate solution to each well.
-
Add the serially diluted this compound or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for 30 minutes.
-
Detection: Stop the reaction and detect substrate phosphorylation using the HTScan® Kinase Assay Kit according to the manufacturer's protocol, which typically involves a primary antibody that recognizes the phosphorylated substrate and a secondary HRP-conjugated antibody for chemiluminescent detection.
-
Data Analysis: Measure the chemiluminescence using a plate reader. Calculate the percent inhibition and determine the IC50 value as described for the EGFR assay.
Visualizations
Signaling Pathways
Caption: EGFR Signaling Pathway Inhibition.
Caption: RIP2 Kinase Signaling Pathway Inhibition.
Experimental Workflow
Caption: Drug Discovery Workflow.
Conclusion
This compound represents a promising scaffold for the development of novel enzyme inhibitors targeting critical pathways in cancer and inflammation. The protocols and data presented in this document provide a comprehensive framework for researchers to initiate their investigations into the therapeutic potential of this compound. Further studies are warranted to elucidate the specific inhibitory profile and mechanism of action of this compound, which may lead to the development of a new class of targeted therapeutics.
References
- 1. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atlantis-press.com [atlantis-press.com]
- 4. Frontiers | Deciphering quinazoline derivatives’ interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. 4-Anilinoquinazoline Derivatives as the First Potent NOD1-RIPK2 Signaling Pathway Inhibitors at the Nanomolar Range - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening of 7-Cyclopropylquinazoline Analogs for EGFR Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, differentiation, and survival.[1] Dysregulation of EGFR signaling, often through overexpression or mutation, is a key driver in the pathogenesis of various cancers, particularly non-small cell lung cancer (NSCLC).[2][3] Consequently, EGFR has emerged as a critical target for anticancer drug development.[4] Quinazoline-based molecules are a prominent class of EGFR inhibitors, with several compounds, such as gefitinib and erlotinib, receiving FDA approval for the treatment of NSCLC.[2][3]
This application note focuses on 7-cyclopropylquinazoline analogs, a novel series of compounds designed to inhibit EGFR. The introduction of a cyclopropyl group at the 7-position of the quinazoline scaffold is hypothesized to enhance binding affinity and selectivity for the ATP-binding site of the EGFR kinase domain. High-throughput screening (HTS) methods are essential for rapidly evaluating the biological activity of a large number of these analogs to identify promising lead compounds for further development.
This document provides detailed protocols for a panel of HTS assays to characterize the inhibitory potential of this compound analogs, including a biochemical kinase assay, a cell-based viability assay, and a target engagement assay.
Signaling Pathway and Experimental Workflow
The EGFR signaling pathway is initiated by the binding of ligands such as epidermal growth factor (EGF), which induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This phosphorylation event triggers a downstream signaling cascade, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately leading to cell proliferation and survival. This compound analogs are designed to competitively inhibit the ATP-binding site of the EGFR kinase domain, thereby blocking the initiation of this signaling cascade.
EGFR Signaling Pathway and Inhibition by this compound Analogs.
A typical high-throughput screening workflow for evaluating these analogs involves a primary biochemical screen to identify potent inhibitors of the EGFR kinase, followed by secondary cell-based assays to confirm on-target activity and assess cellular potency.
High-Throughput Screening Workflow for this compound Analogs.
Experimental Protocols
Biochemical EGFR Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant human EGFR kinase enzyme (Promega, #V3831)
-
ATP (Promega, #V9101)
-
Poly(Glu, Tyr) 4:1 substrate
-
ADP-Glo™ Kinase Assay Kit (Promega, #V9101)
-
This compound analogs dissolved in DMSO
-
Assay plates (384-well, white)
-
Plate reader capable of luminescence detection
Protocol:
-
Prepare the kinase reaction buffer containing 20 mM Tris-HCl (pH 7.5), 10 mM MgCl2, and 0.5 mg/ml BSA.[5]
-
Add 2.5 µL of the this compound analog at various concentrations (or DMSO as a vehicle control) to the wells of the 384-well plate.
-
Add 2.5 µL of a solution containing the EGFR enzyme and substrate to each well.[6]
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well.[6] Incubate the plate at room temperature for 1 hour.[6]
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[6]
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[6] Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader. The signal is inversely proportional to the inhibitory activity of the compound.
-
Calculate IC50 values by plotting the percent inhibition against the logarithm of the compound concentration.
Cell-Based Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[7]
Materials:
-
A431 (human epidermoid carcinoma) or other EGFR-overexpressing cancer cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound analogs dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound analogs (and a vehicle control) for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]
-
Incubate the plate for at least 2 hours at 37°C (or overnight) to ensure complete solubilization.[7]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Target Engagement Assay (Western Blot for Phospho-EGFR)
This assay determines if the compounds inhibit the phosphorylation of EGFR in a cellular context, confirming target engagement.
Materials:
-
A431 or other suitable cell line
-
Serum-free medium
-
Human EGF
-
This compound analogs
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-EGFR (Tyr1068) and anti-total-EGFR
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Protocol:
-
Seed cells and allow them to adhere. Serum-starve the cells for 12-24 hours before treatment.
-
Pre-treat the cells with various concentrations of the this compound analogs for 2 hours.
-
Stimulate the cells with 100 ng/mL of EGF for 15 minutes.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-EGFR antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-EGFR antibody as a loading control.
-
Quantify the band intensities to determine the inhibition of EGFR phosphorylation.
Data Presentation
The following table presents representative data for a series of quinazoline analogs, illustrating the impact of substitutions at the 7-position on their biological activity. While specific data for a comprehensive set of this compound analogs is not publicly available, this table, synthesized from published structure-activity relationship studies of related quinazoline derivatives, demonstrates the type of data generated in a high-throughput screen.
| Compound ID | R7 Substitution | EGFR Kinase IC50 (nM) | A431 Cell Viability IC50 (µM) |
| 1a | -H | 150 | 12.5 |
| 1b | -OCH3 | 25 | 2.1 |
| 1c | -Cl | 80 | 7.8 |
| 1d | -CH3 | 55 | 5.2 |
| Gefitinib | -OCH3 (at 6,7) | 33 | 0.5 |
Data is representative and compiled for illustrative purposes based on general trends observed in SAR studies of quinazoline-based EGFR inhibitors.
Conclusion
The protocols and workflow described in this application note provide a robust framework for the high-throughput screening and characterization of this compound analogs as potential EGFR inhibitors. By employing a combination of biochemical and cell-based assays, researchers can efficiently identify and prioritize lead compounds with potent and selective activity for further preclinical development in the pursuit of novel cancer therapeutics.
References
- 1. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Antitumor Activity of Novel Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Design, Synthesis, and Antitumor Activity of Erlotinib Derivatives [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery and optimization of 4-anilinoquinazoline derivatives spanning ATP binding site and allosteric site as effective EGFR-C797S inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated LC-MS/MS Method for the Quantification of 7-Cyclopropylquinazoline in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 7-Cyclopropylquinazoline in human plasma. The described method is suitable for pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Quinazoline derivatives are a significant class of heterocyclic compounds in medicinal chemistry, with many exhibiting potent activity as kinase inhibitors for cancer therapy.[1][2] Gefitinib and erlotinib, for example, are quinazoline-based drugs that target the epidermal growth factor receptor (EGFR) and are used in the treatment of non-small-cell lung cancer.[1][3] this compound is a novel compound within this class, and its development requires a reliable bioanalytical method to characterize its pharmacokinetic profile.
This application note details a sensitive, selective, and rapid LC-MS/MS method for the determination of this compound in human plasma. The protocol is based on established principles for the analysis of small molecule kinase inhibitors and adheres to bioanalytical method validation guidelines.[4][5][6] The simple protein precipitation-based sample preparation makes it suitable for high-throughput analysis.
Experimental Protocols
Materials and Reagents
-
Analytes: this compound reference standard, Internal Standard (IS) (e.g., a stable isotope-labeled version of the analyte or a structurally related compound like Erlotinib).
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Deionized water.
-
Matrix: Drug-free human plasma.
Instrumentation
-
LC System: A high-performance liquid chromatography system capable of binary gradient elution (e.g., Shimadzu Nexera LC-20AD).[7]
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., SCIEX API 4000).[7]
-
Analytical Column: A reversed-phase C18 column (e.g., Synergi Fusion RP C18, 50 x 2.1 mm, 3 µm).[8]
Standard Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare primary stock solutions of this compound and the IS by dissolving the accurately weighed compounds in methanol.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 (v/v) acetonitrile/water to create calibration standards. Prepare a separate working solution for the IS.
Sample Preparation Protocol
The protein precipitation method is employed for its simplicity and efficiency.[8][9]
-
Pipette 50 µL of human plasma sample (calibration standard, quality control, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to an autosampler vial.
-
Inject a portion of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Gradient Program:
-
0.0-0.5 min: 10% B
-
0.5-2.5 min: 10% to 90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90% to 10% B
-
3.1-4.0 min: 10% B (Re-equilibration)
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Hypothetical):
-
This compound: Q1/Q3 to be determined based on compound's mass
-
Internal Standard (e.g., Erlotinib): m/z 394.2 → 278.1
-
-
Key Parameters: Optimize ion source parameters (e.g., ion spray voltage, temperature, gas flows) and compound-specific parameters (e.g., declustering potential, collision energy) through infusion of the analytes.
Data Presentation: Method Validation Summary
The method was validated according to FDA guidelines for bioanalytical method validation.[4][10] The following tables summarize the performance characteristics of the assay. (Note: Data presented are illustrative examples).
Table 1: Linearity and Range
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Weighting |
|---|
| this compound | 0.5 - 1000 | > 0.995 | 1/x² |
Table 2: Precision and Accuracy (Intra-day and Inter-day)
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
|---|---|---|---|---|---|
| LLOQ | 0.5 | ≤ 10.5 | 95.0 - 105.0 | ≤ 12.1 | 94.0 - 106.0 |
| Low | 1.5 | ≤ 8.2 | 98.0 - 102.0 | ≤ 9.5 | 97.5 - 102.5 |
| Medium | 75 | ≤ 6.5 | 99.5 - 101.0 | ≤ 7.8 | 98.0 - 101.5 |
| High | 750 | ≤ 5.8 | 99.0 - 100.5 | ≤ 6.9 | 99.5 - 101.0 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
|---|---|---|---|
| Low | 1.5 | 92.5 ± 4.1 | 98.7 ± 3.5 |
| High | 750 | 94.1 ± 3.5 | 99.5 ± 2.8 |
Visualization
Experimental Workflow
Representative Signaling Pathway
Many quinazoline derivatives act as inhibitors of the EGFR signaling pathway, which is crucial in cell proliferation and survival.[11][12]
Conclusion
The LC-MS/MS method described provides a reliable and high-throughput approach for the quantification of this compound in human plasma. The simple sample preparation and short chromatographic run time make it well-suited for supporting pharmacokinetic and clinical studies in the drug development process. The method demonstrates excellent sensitivity, precision, and accuracy, meeting the criteria for bioanalytical method validation.
References
- 1. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labs.iqvia.com [labs.iqvia.com]
- 5. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 6. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 7. research.unipd.it [research.unipd.it]
- 8. Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. moh.gov.bw [moh.gov.bw]
- 11. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. wisdomlib.org [wisdomlib.org]
Application Notes and Protocols: 7-Cyclopropylquinazoline-2,4(1H,3H)-dione as a Probe for the MAT2A Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Cyclopropylquinazoline-2,4(1H,3H)-dione is a member of the quinazolinone chemical class, which has been identified as a potent and selective allosteric inhibitor of Methionine Adenosyltransferase 2A (MAT2A). This enzyme is a critical component of the methionine cycle, responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions. These reactions are fundamental to cellular homeostasis, regulating gene expression, protein function, and signaling pathways.
In the context of oncology, MAT2A has emerged as a high-value therapeutic target, particularly in cancers harboring a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene. This genetic alteration, present in approximately 15% of all human cancers, creates a specific metabolic vulnerability. The loss of MTAP leads to the accumulation of methylthioadenosine (MTA), which partially inhibits the function of protein arginine methyltransferase 5 (PRMT5). This renders these cancer cells exquisitely dependent on a continuous supply of SAM from MAT2A to maintain PRMT5 activity and other essential methylation events. Inhibition of MAT2A in this context leads to a synthetic lethal phenotype, selectively killing cancer cells while sparing normal tissues.
This compound-2,4(1H,3H)-dione and its analogs serve as valuable chemical probes for dissecting the biological roles of the MAT2A-SAM-PRMT5 axis, validating MAT2A as a drug target, and investigating the downstream consequences of inhibiting cellular methylation.
Mechanism of Action
This compound-2,4(1H,3H)-dione functions as an allosteric, non-competitive inhibitor of MAT2A. It binds to a site at the interface of the MAT2A protein dimer, distinct from the active site where methionine and ATP bind. This binding event induces a conformational change that traps the product, SAM, within the active site, thereby preventing its release and inhibiting the overall catalytic cycle. The consequence is a dose-dependent reduction in intracellular SAM levels, leading to the inhibition of downstream methylation events.
Quantitative Data
While specific quantitative data for this compound-2,4(1H,3H)-dione is not extensively published, data from closely related arylquinazolinone analogs provide a strong indication of the potency of this chemical class as MAT2A inhibitors. The following table summarizes representative data for a potent analog from this class.
| Compound ID | Assay Type | Target | Cell Line | IC50 (nM) | Reference |
| Arylquinazolinone 28 | Cellular SDMA | PRMT5 (downstream of MAT2A) | HCT116 MTAP-knockout | 25 | [1] |
| AG-270 | Biochemical | MAT2A | - | 14 | [2] |
| AG-270 | Cellular SAM reduction | MAT2A | HCT116 MTAP-null | 20 | [2] |
Signaling Pathway
The inhibition of MAT2A by this compound-2,4(1H,3H)-dione directly impacts the methionine cycle and downstream methylation-dependent pathways. A key pathway affected is the PRMT5-mediated methylation of proteins involved in mRNA splicing and DNA damage response.
Caption: MAT2A inhibition by this compound-2,4(1H,3H)-dione disrupts SAM synthesis, leading to impaired PRMT5 function and selective death of MTAP-deleted cancer cells.
Experimental Protocols
Biochemical Assay for MAT2A Inhibition (Colorimetric)
This protocol is adapted from commercially available MAT2A inhibitor screening kits and measures the amount of inorganic phosphate released during the conversion of ATP to SAM.
Materials:
-
Recombinant human MAT2A enzyme
-
ATP
-
L-Methionine
-
5x MAT2A Assay Buffer
-
Colorimetric Detection Reagent (e.g., BIOMOL GREEN™)
-
Test compound (this compound-2,4(1H,3H)-dione) dissolved in DMSO
-
384-well microplate
-
Plate reader capable of measuring absorbance at ~620 nm
Procedure:
-
Prepare 1x MAT2A Assay Buffer: Dilute the 5x stock to 1x with deionized water.
-
Prepare Compound Dilutions: Prepare a serial dilution of the test compound in 1x MAT2A Assay Buffer. The final DMSO concentration in the assay should not exceed 1%. Include a "no inhibitor" positive control and a "no enzyme" blank control containing the same concentration of DMSO.
-
Prepare Enzyme Solution: Thaw the recombinant MAT2A enzyme on ice. Dilute the enzyme to the desired working concentration in 1x MAT2A Assay Buffer.
-
Assay Reaction: a. To each well of the 384-well plate, add 5 µL of the diluted test compound or control solution. b. Add 10 µL of the diluted MAT2A enzyme to the "Test Inhibitor" and "Positive Control" wells. c. Add 10 µL of 1x MAT2A Assay Buffer to the "Blank" wells. d. Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Initiate Reaction: a. Prepare a Master Mix of substrates containing L-Methionine and ATP in 1x MAT2A Assay Buffer at 2x the final desired concentration. b. Add 5 µL of the Master Mix to all wells to initiate the reaction. The final reaction volume is 20 µL.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Detection: a. Add 80 µL of the Colorimetric Detection Reagent to each well. b. Incubate at room temperature for 20-30 minutes to allow for color development.
-
Data Acquisition: Measure the absorbance at 620 nm using a microplate reader.
-
Data Analysis: a. Subtract the absorbance of the "Blank" from all other wells. b. Calculate the percent inhibition for each concentration of the test compound relative to the "Positive Control". c. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Cell-Based Assay for Downstream MAT2A Inhibition (SDMA Measurement)
This protocol measures the level of symmetric dimethylarginine (SDMA) on cellular proteins, a direct downstream marker of PRMT5 activity, which is dependent on SAM produced by MAT2A.
Materials:
-
HCT116 MTAP-knockout and isogenic wild-type cell lines
-
Appropriate cell culture medium (e.g., McCoy's 5A) with 10% FBS
-
Test compound (this compound-2,4(1H,3H)-dione) dissolved in DMSO
-
96-well cell culture plates
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDMA ELISA kit or Western blot reagents (primary antibody against SDMA, secondary HRP-conjugated antibody, and chemiluminescent substrate)
Procedure:
-
Cell Seeding: Seed HCT116 MTAP-knockout and wild-type cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Treat the cells with the compound dilutions for 72 hours. Include a vehicle control (DMSO).
-
Cell Lysis: a. After incubation, wash the cells with ice-cold PBS. b. Add lysis buffer to each well and incubate on ice for 30 minutes. c. Scrape the cells and collect the lysates. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.
-
SDMA Detection (ELISA): a. Follow the manufacturer's protocol for the SDMA ELISA kit. b. Normalize the SDMA levels to the total protein concentration for each sample.
-
SDMA Detection (Western Blot - Alternative): a. Normalize protein lysates to the same concentration. b. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. c. Block the membrane and probe with a primary antibody against SDMA. d. Incubate with an HRP-conjugated secondary antibody. e. Detect the signal using a chemiluminescent substrate and an imaging system. f. Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
Data Analysis: a. Calculate the percent reduction in SDMA levels for each compound concentration relative to the vehicle control. b. Plot the percent reduction versus the log of the compound concentration and determine the IC50 value.
Experimental Workflow Visualization
Caption: Workflow for characterizing a MAT2A inhibitor using biochemical and cell-based assays.
References
Application Notes and Protocols: The Role of Quinazoline Derivatives in Cancer Cell Line Research
Introduction
Gefitinib is a selective inhibitor of the EGFR tyrosine kinase, which is often overexpressed or mutated in various cancers, including non-small cell lung cancer (NSCLC).[2][3] By competitively blocking the ATP-binding site of the EGFR's intracellular kinase domain, Gefitinib inhibits the downstream signaling pathways that promote cancer cell proliferation, survival, and metastasis.[2] This document will detail its mechanism of action, provide quantitative data on its efficacy in different cancer cell lines, and present detailed protocols for key experimental assays.
Mechanism of Action: Inhibition of the EGFR Signaling Pathway
The epidermal growth factor receptor (EGFR) is a transmembrane protein that, upon binding to its ligands (e.g., EGF), dimerizes and activates its intracellular tyrosine kinase domain. This leads to autophosphorylation of several tyrosine residues, creating docking sites for various signaling proteins and initiating downstream cascades, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/Akt/mTOR pathways. These pathways are crucial for cell proliferation, survival, and differentiation.[4][5] In many cancer cells, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth.[2]
Gefitinib, a quinazoline derivative, functions as a potent and selective inhibitor of the EGFR tyrosine kinase.[2] It reversibly binds to the ATP-binding pocket of the kinase domain, preventing the autophosphorylation of EGFR and subsequent activation of downstream signaling.[2][6] This blockade of EGFR signaling can lead to cell cycle arrest and apoptosis in cancer cells that are dependent on this pathway for their growth and survival.[2]
References
Application Notes: Protocol for Determining the Antimicrobial Activity of 7-Cyclopropylquinazoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazoline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The emergence of multidrug-resistant bacterial strains necessitates the development of novel antimicrobial agents, making the exploration of quinazoline scaffolds a crucial area of research.[1] This document provides detailed protocols for evaluating the in vitro antimicrobial activity of a specific derivative, 7-Cyclopropylquinazoline. The methodologies described herein are based on widely accepted and standardized antimicrobial susceptibility testing (AST) methods, such as broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and the disk diffusion method for assessing the zone of inhibition.[4][5]
Data Presentation
The quantitative data obtained from the antimicrobial susceptibility testing of this compound should be summarized in a clear and structured format to facilitate easy comparison and interpretation. The following table provides a template for presenting the Minimum Inhibitory Concentration (MIC) values against a panel of representative bacterial strains.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
| Bacterial Strain | Gram Stain | MIC (µg/mL) | Positive Control (e.g., Ciprofloxacin) MIC (µg/mL) |
| Staphylococcus aureus (e.g., ATCC 29213) | Gram-positive | ||
| Bacillus subtilis (e.g., ATCC 1023) | Gram-positive | ||
| Escherichia coli (e.g., ATCC 1338) | Gram-negative | ||
| Pseudomonas aeruginosa (e.g., ATCC 1074) | Gram-negative | ||
| Enterococcus faecalis (e.g., ATCC 29212) | Gram-positive | ||
| Klebsiella pneumoniae (e.g., ATCC 700603) | Gram-negative |
Experimental Protocols
Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol is used to determine the lowest concentration of an antimicrobial agent that visibly inhibits the growth of a microorganism.[6][7][8]
Materials:
-
This compound (test compound)
-
Standard antimicrobial agent (e.g., Ciprofloxacin) as a positive control
-
Bacterial strains (e.g., from Table 1)
-
Mueller-Hinton Broth (MHB)[9]
-
Sterile 96-well microtiter plates[5]
-
Sterile saline solution (0.85% NaCl)
-
McFarland 0.5 turbidity standard[10]
-
Spectrophotometer
-
Incubator (35 ± 2°C)[11]
-
Micropipettes and sterile tips
Procedure:
-
Preparation of Test Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a high concentration (e.g., 1000 µg/mL). Ensure the final solvent concentration in the assay does not inhibit bacterial growth.
-
Preparation of Serial Dilutions:
-
Dispense 100 µL of sterile MHB into wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the this compound stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (containing only MHB and the bacterial inoculum).
-
Well 12 will serve as the sterility control (containing only MHB).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick 3-5 isolated colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[9]
-
Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[7]
-
-
Inoculation of Microtiter Plate: Add 100 µL of the final bacterial inoculum to wells 1 through 11. Do not inoculate the sterility control well (well 12).
-
Incubation: Cover the microtiter plate and incubate at 35 ± 2°C for 16-20 hours.[5]
-
Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.[7][8]
Protocol 2: Kirby-Bauer Disk Diffusion Method
This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.[10][11][12]
Materials:
-
This compound (test compound)
-
Sterile filter paper disks (6 mm in diameter)
-
Mueller-Hinton Agar (MHA) plates[13]
-
Bacterial strains (e.g., from Table 1)
-
Sterile saline solution (0.85% NaCl)
-
McFarland 0.5 turbidity standard[10]
-
Sterile cotton swabs
-
Incubator (35 ± 2°C)[11]
-
Calipers or a ruler
Procedure:
-
Preparation of Test Disks: Aseptically impregnate sterile filter paper disks with a known concentration of this compound solution. Allow the solvent to evaporate completely.
-
Preparation of Bacterial Inoculum:
-
Prepare a bacterial suspension in sterile saline with a turbidity equivalent to the 0.5 McFarland standard.[10]
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized bacterial suspension and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of an MHA plate in three different directions to ensure uniform growth.[11]
-
-
Application of Disks:
-
Aseptically place the prepared this compound disk onto the surface of the inoculated agar plate.
-
Gently press the disk to ensure complete contact with the agar.
-
Place a standard antibiotic disk as a positive control and a blank disk (impregnated with solvent only) as a negative control on the same plate, ensuring they are sufficiently spaced apart.[12]
-
-
Incubation: Invert the plates and incubate at 35 ± 2°C for 16-24 hours.[11]
-
Measurement of Zone of Inhibition: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).[11]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for testing the antimicrobial activity of this compound.
Caption: Workflow for antimicrobial susceptibility testing of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rphsonline.com [rphsonline.com]
- 4. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Broth microdilution - Wikipedia [en.wikipedia.org]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio.libretexts.org [bio.libretexts.org]
- 9. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 10. asm.org [asm.org]
- 11. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 12. hardydiagnostics.com [hardydiagnostics.com]
- 13. files.core.ac.uk [files.core.ac.uk]
Troubleshooting & Optimization
Optimizing reaction conditions for 7-Cyclopropylquinazoline synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 7-Cyclopropylquinazoline.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing this compound?
A common and effective strategy involves a multi-step synthesis beginning with a substituted anthranilic acid. A typical route includes the formation of a 7-halo-4-quinazolinone intermediate, followed by a Suzuki-Miyaura cross-coupling reaction to introduce the cyclopropyl group at the 7-position. The subsequent steps involve chlorination at the 4-position, followed by amination to yield the final 7-Cyclopropylquinazolin-4-amine.
Q2: How can I prepare the 7-bromo-4-chloroquinazoline precursor?
The synthesis of 7-bromo-4-chloroquinazoline can be achieved in a two-step process from a suitable starting material like 2-amino-4-bromobenzoic acid. First, the quinazolinone ring is formed, which is then chlorinated. For example, 7-bromo-6-chloroquinazolin-4(3H)-one can be prepared from m-chlorotoluene.[1] This intermediate can then be converted to the 4-chloro derivative.
Q3: What are the key reaction steps for introducing the cyclopropyl group?
The introduction of the cyclopropyl group at the 7-position is typically accomplished via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This involves reacting a 7-haloquinazoline (e.g., 7-bromoquinazoline) with cyclopropylboronic acid in the presence of a palladium catalyst, a suitable ligand, and a base.
Q4: What conditions are recommended for the final amination step?
The final amination step, converting the 4-chloro group to an amino group, is generally a nucleophilic aromatic substitution (SNAr) reaction. Various amines can be used, and the reaction conditions can be optimized based on the amine's reactivity. Microwave-mediated reactions have been shown to be efficient for the N-arylation of 4-chloroquinazolines, often leading to good yields in shorter reaction times.[2]
Troubleshooting Guides
Problem 1: Low Yield in Suzuki-Miyaura Cross-Coupling Step
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the palladium catalyst is active. Use fresh catalyst or a pre-catalyst that is activated in situ. Degas all solvents and reagents thoroughly to prevent oxidation of the Pd(0) species.[3] |
| Inappropriate Ligand | The choice of phosphine ligand is crucial. For Suzuki-Miyaura reactions on heteroaromatic substrates, bulky, electron-rich ligands like SPhos can be effective.[4] Screen different ligands to find the optimal one for your specific substrate. |
| Incorrect Base or Solvent | The base and solvent system significantly impacts the reaction efficiency. Common bases include K3PO4, K2CO3, and Cs2CO3.[3][5] A mixture of an organic solvent (e.g., dioxane, toluene, or THF) and water is often used.[3] The choice of solvent can affect selectivity in some cases.[6] |
| Low Quality Boronic Acid | Use high-purity cyclopropylboronic acid. Boronic acids can degrade over time; consider using a fresh batch or purifying the existing one. |
| Side Reactions | Homocoupling of the boronic acid can be a significant side reaction, especially if the reaction mixture is not properly degassed.[3] Ensure an inert atmosphere (e.g., argon or nitrogen) is maintained throughout the reaction. |
Problem 2: Incomplete Chlorination of the 4-Quinazolinone
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Chlorinating Agent | Ensure an adequate excess of the chlorinating agent (e.g., POCl3 or SOCl2) is used. |
| Low Reaction Temperature or Time | The chlorination of quinazolinones often requires heating. Ensure the reaction is refluxed for a sufficient amount of time to drive it to completion. |
| Presence of Water | The reaction is sensitive to moisture. Use anhydrous conditions and freshly distilled reagents. |
Problem 3: Difficulty in the Final Amination Step
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Low Reactivity of the Amine | For less reactive (electron-poor) amines, harsher reaction conditions such as higher temperatures or longer reaction times may be necessary. Microwave irradiation can be beneficial in these cases.[2] |
| Inappropriate Solvent | The choice of solvent is important. Protic solvents like isopropanol or n-butanol are commonly used for SNAr reactions with amines. |
| Base Incompatibility | While some aminations of 4-chloroquinazolines proceed without a base, others may require one. If the reaction is slow, consider adding a non-nucleophilic organic base like diisopropylethylamine (DIPEA). |
| Steric Hindrance | If the amine is sterically hindered, the reaction may be slow. Consider using a less hindered amine if the structure of the final product allows. |
Problem 4: Impurity Profile and Purification Challenges
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Residual Palladium Catalyst | Palladium residues can be difficult to remove. Consider using a scavenger resin or perform a filtration through Celite® after the Suzuki-Miyaura reaction. |
| Homocoupling Byproducts | Byproducts from the homocoupling of boronic acid can co-elute with the desired product. Optimize the Suzuki-Miyaura reaction conditions to minimize their formation. Purification by flash column chromatography or preparative HPLC may be necessary.[7] |
| Isomeric Impurities | Ensure the regioselectivity of the initial halogenation and subsequent reactions to avoid the formation of isomeric impurities. Careful characterization by NMR is essential. |
Experimental Protocols
General Synthetic Route
Caption: General synthetic workflow for this compound.
Step 1: Synthesis of 7-Bromo-4-chloroquinazoline (Precursor)
A detailed protocol for a similar compound, 7-bromo-6-chloroquinazolin-4(3H)-one, involves reacting 2,4-dibromo-5-chlorobenzoic acid with formamidine acetate.[8] A general procedure for the chlorination of a quinazolinone involves refluxing with thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).
Example Protocol for Chlorination:
-
To 7-bromoquinazolin-4(3H)-one (1.0 eq) in a round-bottom flask, add an excess of phosphorus oxychloride (POCl₃) (e.g., 10 eq).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
-
After completion, carefully quench the reaction mixture by pouring it onto crushed ice.
-
Neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 7-bromo-4-chloroquinazoline.
Step 2: Suzuki-Miyaura Coupling for 7-Cyclopropyl-4-chloroquinazoline
Example Protocol:
-
To a degassed solution of 7-bromo-4-chloroquinazoline (1.0 eq) in a suitable solvent mixture (e.g., 1,4-dioxane and water, 4:1)[9], add cyclopropylboronic acid (1.2-1.5 eq) and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq).[5]
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2.5-5 mol%) and a ligand if necessary.[4][5]
-
Degas the mixture again and heat it under an inert atmosphere (e.g., at 80-100 °C) for 2-12 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute it with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Step 3: Amination to 7-Cyclopropylquinazolin-4-amine
Example Protocol:
-
Dissolve 7-cyclopropyl-4-chloroquinazoline (1.0 eq) in a suitable solvent such as isopropanol or n-butanol.
-
Add the desired amine (e.g., ammonia in a sealed tube or an aniline derivative, 1.1-2.0 eq).
-
For less reactive amines, a base such as DIPEA can be added.
-
Heat the reaction mixture (e.g., 80-120 °C) for 4-24 hours, or use microwave irradiation for a shorter reaction time.[2]
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the final product.
Data Summary
The following tables provide representative data for key reaction types in the synthesis of substituted quinazolines. Note that optimal conditions may vary depending on the specific substrates used.
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (1) | SPhos (2) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 69-93[4] |
| 2 | Pd(PPh₃)₄ (2.5) | - | K₂CO₃ (1.25) | Toluene | 100 | - | -[5] |
| 3 | PdCl₂(dppf) (10) | - | Na₂CO₃ (2M) | Toluene/Dioxane | 85 | 4 | -[9] |
| 4 | Pd₂(dba)₃ (5) | JohnPhos (20) | Cs₂CO₃ (3) | THF/H₂O | 40 | 2.5 | 90 |
Yields are for analogous systems and serve as a general guide.
Table 2: Conditions for Amination of 4-Chloroquinazolines
| Entry | Amine | Solvent | Base | Temp (°C) | Time | Yield (%) |
| 1 | Pyrrolidine | Water | KF | 100 | 17 h | -[9] |
| 2 | N-methylanilines | THF/H₂O | - | 120 (MW) | 10-120 min | 63-90[4] |
| 3 | Anilines | Dioxane | DIPEA | 80 | 12 h | -[8] |
Yields are for analogous systems and serve as a general guide.
Logical Troubleshooting Workflow
Caption: Troubleshooting decision tree for optimizing this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CN114436974A - Synthesis method of 7-bromo-6-chloro-4 (3H) -quinazolinone - Google Patents [patents.google.com]
- 9. organic-synthesis.com [organic-synthesis.com]
Troubleshooting low yield in 7-Cyclopropylquinazoline synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields or other issues during the synthesis of 7-Cyclopropylquinazoline.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing this compound, and where are the likely stages for yield loss?
A common and effective strategy involves a multi-step synthesis, with the key steps being the formation of a quinazolinone ring, followed by halogenation and a final cross-coupling reaction to introduce the cyclopropyl group. Each of these stages presents potential challenges that can lead to low yields. The main steps are:
-
Niementowski Reaction: Formation of 7-bromoquinazolin-4(3H)-one from a substituted anthranilic acid. Low yields can result from incomplete reaction or side product formation.
-
Halogenation: Conversion of the quinazolinone to a more reactive 7-bromo-4-chloroquinazoline. This step can be problematic due to the harsh reagents and potential for incomplete conversion.
-
Suzuki-Miyaura Coupling: The palladium-catalyzed cross-coupling of 7-bromo-4-chloroquinazoline with cyclopropylboronic acid. This final step is often the most critical for overall yield, with potential issues including catalyst deactivation, low conversion, and side reactions like protodeboronation.
Below is a diagram illustrating this synthetic pathway.
Troubleshooting Guide
Stage 1: Niementowski Reaction - Low Yield of 7-Bromoquinazolin-4(3H)-one
Q2: My Niementowski reaction to form 7-bromoquinazolin-4(3H)-one is giving a low yield. What are the common causes and solutions?
Low yields in this step are often due to suboptimal reaction conditions or purification difficulties.
-
Incomplete Reaction: The Niementowski reaction typically requires high temperatures (150-180°C) to proceed to completion. Ensure your reaction temperature is consistently maintained. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[1][2]
-
Substrate Purity: Ensure the starting 2-amino-4-bromobenzoic acid is of high purity. Impurities can interfere with the cyclization.
-
Reaction Time: While some protocols suggest a few hours, extending the reaction time may drive the equilibrium towards the product. Monitor the reaction by TLC to determine the optimal time.
-
Purification: The product may precipitate from the reaction mixture upon cooling. However, significant amounts can remain in the filtrate. Ensure efficient extraction and consider alternative purification methods like column chromatography if simple precipitation is insufficient.
Stage 2: Halogenation - Incomplete Conversion to 7-Bromo-4-chloroquinazoline
Q3: I'm having trouble with the chlorination of 7-bromoquinazolin-4(3H)-one. What can I do to improve the yield?
This step can be challenging due to the reactivity of the reagents and the product.
-
Choice of Chlorinating Agent: Phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are commonly used.[3] POCl₃ often requires higher temperatures but can be more effective for less reactive substrates. SOCl₂ is more volatile, which can simplify workup.
-
Use of a Catalyst: The addition of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction.
-
Anhydrous Conditions: Both POCl₃ and SOCl₂ react violently with water. Ensure your glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Workup Procedure: The product, a 4-chloroquinazoline, is often moisture-sensitive. Quenching the reaction mixture by pouring it carefully onto ice is a standard procedure. The product can then be extracted with an organic solvent. Ensure the workup is performed promptly to minimize hydrolysis back to the starting material.
Stage 3: Suzuki-Miyaura Coupling - Low Yield of this compound
Q4: My Suzuki-Miyaura coupling of 7-bromo-4-chloroquinazoline with cyclopropylboronic acid is resulting in a low yield. How can I troubleshoot this?
The Suzuki-Miyaura coupling is a powerful but sensitive reaction. Low yields can stem from several factors related to the catalyst, reagents, or reaction conditions.
-
Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical. For coupling with cyclopropylboronic acid, catalyst systems like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., tricyclohexylphosphine (PCy₃) or SPhos) have been shown to be effective.[4][5]
-
Base Selection: The base plays a crucial role in the catalytic cycle. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. The choice of base can depend on the solvent and substrate. Anhydrous conditions for the base are often preferred.
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane, toluene, or THF) and water is often used. The water is necessary to dissolve the base and facilitate the transmetalation step.
-
Protodeboronation: A significant side reaction is the cleavage of the C-B bond of the cyclopropylboronic acid by protons, leading to cyclopropane and boric acid.[4] To minimize this, ensure the reaction is sufficiently basic and consider using an excess of the boronic acid (1.2-1.5 equivalents).
-
Reaction Temperature: The optimal temperature can vary depending on the catalyst system and substrates, but it is typically in the range of 80-110°C.
The following diagram outlines a troubleshooting workflow for the Suzuki-Miyaura coupling step:
Data Presentation
The following table summarizes various reported conditions for the Suzuki-Miyaura coupling of aryl halides with cyclopropylboronic acid, which can serve as a starting point for optimization.
| Aryl Halide | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Aryl Bromide | Pd(OAc)₂ (5) | PCy₃ (10) | K₃PO₄ | Toluene/H₂O | 100 | 6 | 70-95 | [6] |
| Aryl Bromide | [Pd(C₃H₅)Cl]₂ (0.2) | Tedicyp (0.4) | K₂CO₃ | Dioxane | 80 | 2-16 | 75-95 | [5] |
| Aryl Chloride | [Pd(C₃H₅)Cl]₂ (0.5) | Tedicyp (1) | K₂CO₃ | Dioxane | 100 | 16 | 60-85 | [5] |
Experimental Protocols
Protocol 1: Synthesis of 7-Bromoquinazolin-4(3H)-one (Niementowski Reaction)
-
Combine 2-amino-4-bromobenzoic acid (1.0 eq) and formamide (10-15 eq).
-
Heat the mixture to 160°C for 4 hours.[3]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to obtain the crude product.
-
Recrystallize from a suitable solvent (e.g., ethanol or acetic acid) for further purification.
Protocol 2: Synthesis of 7-Bromo-4-chloroquinazoline
-
Suspend 7-bromoquinazolin-4(3H)-one (1.0 eq) in thionyl chloride (5-10 eq).
-
Add a catalytic amount of DMF (e.g., 0.1 eq).
-
Reflux the mixture for 4 hours, ensuring the reaction is under an inert atmosphere.[3]
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture onto crushed ice with stirring.
-
Neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
Protocol 3: Synthesis of 7-Cyclopropyl-4-chloroquinazoline (Suzuki-Miyaura Coupling)
-
To a reaction vessel, add 7-bromo-4-chloroquinazoline (1.0 eq), cyclopropylboronic acid (1.3 eq), and potassium phosphate (K₃PO₄, 2.0 eq).[6]
-
Evacuate and backfill the vessel with an inert gas (e.g., argon).
-
Add anhydrous toluene and water (e.g., 10:1 v/v).
-
Add the palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂, 0.05 eq), and the ligand, such as tricyclohexylphosphine (PCy₃, 0.1 eq).[6]
-
Heat the reaction mixture to 100°C and stir for 6-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography on silica gel.
References
Technical Support Center: Purification of 7-Cyclopropylquinazoline Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 7-Cyclopropylquinazoline derivatives.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound derivatives, offering potential causes and solutions in a question-and-answer format.
Q1: After synthesis, my crude product is an oil and is difficult to handle for purification. What should I do?
A1: Oily products can result from the presence of residual solvents, low-melting point impurities, or the intrinsic properties of the derivative itself.
-
Possible Cause: Residual high-boiling solvent (e.g., DMF, DMSO).
-
Solution: Co-evaporate the crude product with a lower-boiling solvent like toluene or dichloromethane multiple times under reduced pressure. This can help azeotropically remove residual high-boiling solvents.
-
Possible Cause: Presence of non-polar impurities.
-
Solution: Attempt to precipitate the product by triturating the oil with a non-polar solvent in which the product is insoluble but the impurities are soluble (e.g., hexanes, diethyl ether). Sonication during trituration can sometimes induce solidification.
-
Possible Cause: The product itself is a low-melting solid or an oil at room temperature.
-
Solution: Proceed with purification using column chromatography, loading the oily product onto silica gel by dissolving it in a minimal amount of a strong solvent (like dichloromethane) and adsorbing it onto a small amount of silica gel before loading it onto the column.
Q2: During column chromatography, my desired this compound derivative co-elutes with an impurity. How can I improve separation?
A2: Co-elution occurs when the polarity of the product and the impurity are very similar.
-
Possible Cause: Inappropriate solvent system.
-
Solution:
-
Fine-tune the eluent polarity: If using a hexane/ethyl acetate system, try adding a small percentage of a third solvent with a different selectivity, such as dichloromethane or methanol. For instance, a mobile phase of Hexane/Ethyl Acetate/Methanol (80:19:1) might resolve closely eluting spots.
-
Use an isocratic elution with a shallow gradient: A slow, gradual increase in the polar solvent can improve the resolution between closely eluting compounds.
-
-
Possible Cause: The stationary phase is not providing adequate separation.
-
Solution:
-
Switch to a different stationary phase: If standard silica gel is not effective, consider using alumina (basic or neutral) or a reverse-phase silica gel (C18).
-
Use a different particle size: Smaller particle size silica gel can provide higher resolution but will result in slower flow rates.
-
Q3: My this compound derivative does not crystallize, or the crystals are of poor quality.
A3: Poor crystallization can be due to persistent impurities or the selection of an inappropriate crystallization solvent.
-
Possible Cause: Presence of impurities that inhibit crystal lattice formation.
-
Solution:
-
Re-purify by column chromatography: Ensure the material is of high purity (>95% by HPLC) before attempting crystallization.
-
Treat with activated carbon: Dissolve the crude product in a suitable solvent, add a small amount of activated carbon to adsorb colored and some polar impurities, heat briefly, and then filter through celite before setting up the crystallization.
-
-
Possible Cause: Incorrect solvent or solvent combination.
-
Solution:
-
Systematic solvent screening: Test the solubility of your compound in a range of solvents of varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, hexanes). A good single solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble when heated.
-
Use a binary solvent system: If a single solvent is not effective, dissolve the compound in a "good" solvent (in which it is highly soluble) and add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes cloudy. Then, add a few drops of the "good" solvent to clarify the solution and allow it to cool slowly. Common combinations include Dichloromethane/Hexane, Ethyl Acetate/Hexane, and Methanol/Water.
-
Frequently Asked Questions (FAQs)
Q: What are the most common impurities I should expect in the synthesis of this compound derivatives?
A: Common impurities often include unreacted starting materials (e.g., substituted anthranilic acids or anilines), reagents from the cyclization step, and potential side-products from N-alkylation or over-cyclization. The specific impurities will depend on the synthetic route employed.
Q: Which analytical techniques are best for assessing the purity of my this compound derivative?
A: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the most common and reliable method for quantitative purity assessment.[1] For structural confirmation and identification of impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also crucial for confirming the structure of the final product and identifying any major impurities.
Q: Can the cyclopropyl group itself pose any specific purification challenges?
A: The cyclopropyl group is a small, relatively non-polar, and rigid moiety. Its presence can make the overall molecule more lipophilic (less polar), which will affect its solubility and chromatographic behavior. This may require the use of less polar solvent systems in normal-phase chromatography compared to analogues without the cyclopropyl group. In some cases, the rigidity of the cyclopropyl group can facilitate crystallization.
Quantitative Data
The following table presents hypothetical, yet representative, data on the purification of a generic this compound derivative to illustrate the effectiveness of different purification methods.
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) | Notes |
| Column Chromatography | 75% | 96% | 80% | Silica gel, Hexane/Ethyl Acetate gradient. |
| Recrystallization | 96% | >99% | 85% | From Ethanol. |
| Preparative HPLC | 90% | >99.5% | 65% | C18 column, Acetonitrile/Water gradient. Used for very high purity needs. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Slurry Preparation: In a beaker, add silica gel to the chosen eluent (e.g., 95:5 Hexane/Ethyl Acetate). Stir to create a uniform slurry.
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a flat top surface. Drain the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude this compound derivative in a minimal amount of dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Gently add the eluent to the column and begin collecting fractions. Gradually increase the polarity of the eluent (e.g., to 80:20 Hexane/Ethyl Acetate) to elute the desired compound.
-
Fraction Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) or HPLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair in which the compound has high solubility at elevated temperatures and low solubility at room temperature (e.g., ethanol, isopropanol, or an ethyl acetate/hexane mixture).
-
Dissolution: Place the impure compound in a flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the compound is fully dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. For better yields, the flask can be placed in an ice bath after it has reached room temperature.
-
Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Diagrams
Caption: Purification workflow for this compound derivatives.
References
Technical Support Center: Enhancing the Solubility of 7-Cyclopropylquinazoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Cyclopropylquinazoline. The focus is on addressing solubility challenges encountered during biological assays.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in aqueous buffers for my biological assay. What are the initial steps I should take?
A1: Start by assessing the required concentration for your assay and the inherent solubility of the compound. For many quinazoline derivatives, aqueous solubility is limited. Initial steps should involve the use of co-solvents. A common starting point is to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it into your aqueous assay buffer. Be mindful of the final DMSO concentration, as it can affect biological systems.
Q2: What is the maximum recommended concentration of DMSO in a cell-based assay?
A2: As a general rule, the final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v) to minimize solvent-induced artifacts and cytotoxicity. However, the tolerance can vary significantly between cell lines and assay types. It is always best practice to run a vehicle control with the same final DMSO concentration as your test samples to assess its effect on your specific system.
Q3: My compound precipitates when I dilute my DMSO stock into the aqueous buffer. What can I do?
A3: Precipitation upon dilution is a common issue for poorly soluble compounds. Here are several strategies to address this:
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Lower the final concentration: If your assay sensitivity allows, try working with a lower final concentration of this compound.
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Use a different co-solvent: While DMSO is common, other organic solvents like ethanol or dimethylformamide (DMF) can be tested.
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Employ surfactants: Non-ionic surfactants such as Tween® 80 or Pluronic® F-68 can help to maintain the compound's solubility in aqueous solutions by forming micelles.[1]
-
Utilize cyclodextrins: Cyclodextrins, like hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[2]
-
Adjust the pH: If this compound has ionizable groups, adjusting the pH of the buffer can significantly impact its solubility.
Q4: Are there more advanced formulation strategies I can use for in vivo studies?
A4: Yes, for preclinical and in vivo studies, more advanced formulation techniques are often necessary to achieve adequate exposure. These can include:
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Solid Dispersions: Creating a solid dispersion of the compound in a polymer matrix, such as with Polaxamer 407, can enhance its dissolution rate and solubility.[1][3]
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Lipid-Based Formulations: Formulating the compound in lipids, oils, or self-emulsifying drug delivery systems (SEDDS) can improve oral absorption.
-
Nanosuspensions: Reducing the particle size of the compound to the nanometer range can increase its surface area and, consequently, its dissolution velocity.
Troubleshooting Guide: Solubility Enhancement
This guide provides a structured approach to improving the solubility of this compound.
Table 1: Common Co-Solvents and Surfactants for Solubility Enhancement
| Agent | Typical Starting Concentration in Stock | Maximum Recommended Final Assay Concentration | Notes |
| Co-Solvents | |||
| Dimethyl Sulfoxide (DMSO) | 10-50 mM | < 0.5% | Widely used, but can have effects on cell physiology. |
| Ethanol | 10-50 mM | < 1% | Can be a good alternative to DMSO for some assays. |
| Dimethylformamide (DMF) | 10-50 mM | < 0.1% | Use with caution due to higher potential toxicity. |
| Surfactants | |||
| Tween® 80 | 1-10% in stock | 0.01-0.1% | A non-ionic surfactant, effective at low concentrations. |
| Pluronic® F-68 | 1-10% in stock | 0.02-0.2% | A non-ionic copolymer, often used in cell culture. |
| Complexing Agents | |||
| HP-β-Cyclodextrin | 10-40% (w/v) in aqueous solution | 1-5% | Can significantly increase aqueous solubility. |
Note: The above concentrations are general recommendations. Optimal concentrations should be determined empirically for each specific assay and cell line.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out the required amount of this compound. For example, for 1 mL of a 10 mM solution (assuming a molecular weight of approximately 250 g/mol ), you would need 2.5 mg.
-
Add DMSO: Add the calculated volume of high-purity, anhydrous DMSO to the solid compound.
-
Dissolve: Vortex or sonicate the mixture at room temperature until the solid is completely dissolved. Gentle warming (30-40°C) may be applied if necessary, but be cautious of potential compound degradation.
-
Store: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Using HP-β-Cyclodextrin for Enhanced Aqueous Solubility
-
Prepare Cyclodextrin Solution: Prepare a 20% (w/v) solution of HP-β-cyclodextrin in your desired aqueous buffer.
-
Add Compound: Add the solid this compound to the cyclodextrin solution.
-
Equilibrate: Stir or shake the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
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Filter: Filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
Determine Concentration: The concentration of the solubilized compound in the filtrate should be determined analytically using a technique like HPLC-UV.
Visual Guides
References
- 1. researchgate.net [researchgate.net]
- 2. View of ALUMINA CATALYST: SYNTHESIS OF NOVEL QUINAZOLINE DERIVATIVES AND THEIR SOLUBILITY INCREASES THROUGH INCLUSION WITH β-CYCLODEXTRIN | International Journal of Pharmacy and Pharmaceutical Sciences [journals.innovareacademics.in]
- 3. researchgate.net [researchgate.net]
Refinement of analytical techniques for 7-Cyclopropylquinazoline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Cyclopropylquinazoline. The information is designed to address common challenges encountered during analytical method development and routine analysis.
High-Performance Liquid Chromatography (HPLC)
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation. 2. Inappropriate mobile phase pH. 3. Active sites on the column interacting with the analyte. 4. Column overload. | 1. Flush the column with a strong solvent or replace it if necessary. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 3. Use a column with end-capping or add a competing base to the mobile phase. 4. Reduce the injection volume or sample concentration. |
| Inconsistent Retention Times | 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Column equilibration issues. 4. Pump malfunction or leaks. | 1. Ensure proper mixing and degassing of the mobile phase. 2. Use a column oven to maintain a consistent temperature. 3. Equilibrate the column with the mobile phase for a sufficient time before injection. 4. Check the pump for leaks and ensure it is delivering a constant flow rate. |
| Ghost Peaks | 1. Contamination in the mobile phase, injection solvent, or sample. 2. Carryover from previous injections. 3. Bleed from the septum or other system components. | 1. Use high-purity solvents and freshly prepared samples. 2. Implement a robust needle wash protocol between injections. 3. Replace the septum and other consumable parts as needed. |
| Low Signal Intensity | 1. Incorrect detection wavelength. 2. Low sample concentration. 3. Detector malfunction. 4. Sample degradation. | 1. Determine the optimal UV absorbance wavelength for this compound. 2. Increase the sample concentration or injection volume. 3. Check the detector lamp and other settings. 4. Ensure proper sample storage and handling to prevent degradation.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What are typical starting conditions for HPLC analysis of this compound?
A1: For reversed-phase HPLC, a C18 column is a good starting point.[2] A mobile phase consisting of a mixture of acetonitrile or methanol and water (or a suitable buffer) is commonly used.[3][4] A common starting gradient might be 20-80% organic solvent over 20-30 minutes. The UV detection wavelength can be set around 254 nm.[2]
Q2: How can I perform a forced degradation study for this compound?
A2: Forced degradation studies are essential to develop a stability-indicating method.[1] Expose the analyte to various stress conditions, including:
-
Acidic hydrolysis: 0.1 M HCl at 60°C
-
Alkaline hydrolysis: 0.1 M NaOH at 60°C (Quinazoline derivatives have shown significant degradation under alkaline conditions).[1][2]
-
Oxidative degradation: 3% H₂O₂ at room temperature
-
Thermal degradation: 105°C for 24 hours
-
Photolytic degradation: Exposure to UV light (e.g., 254 nm)
Analyze the stressed samples by HPLC to ensure that the degradation product peaks are well-resolved from the main peak.[1][2]
Q3: My this compound sample appears to be degrading in the autosampler. What can I do?
A3: Quinazoline derivatives can be susceptible to degradation in certain solvents or over time.[3][5] To minimize this, consider the following:
-
Use a cooled autosampler (e.g., 4°C).
-
Prepare samples fresh and analyze them promptly.
-
Investigate the stability of the analyte in your chosen sample solvent. If necessary, switch to a more suitable solvent.
Gas Chromatography-Mass Spectrometry (GC-MS)
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | 1. Active sites in the inlet liner or column. 2. Column contamination. 3. Incorrect column installation. | 1. Use a deactivated inlet liner. 2. Bake out the column or trim the front end. 3. Ensure a clean, square cut on the column and proper ferrule installation. |
| Ghost Peaks | 1. Septum bleed. 2. Contamination in the carrier gas or gas lines. 3. Carryover from a previous injection. | 1. Use a high-quality, low-bleed septum. 2. Install and regularly change gas purifiers. 3. Bake out the inlet and column at a high temperature. |
| Poor Sensitivity | 1. Leak in the system. 2. Inefficient ionization in the MS source. 3. Incorrect injection parameters. | 1. Perform a leak check of the entire system. 2. Clean the ion source. 3. Optimize the injection temperature and split ratio. |
Frequently Asked Questions (FAQs)
Q1: Is GC-MS a suitable technique for analyzing this compound?
A1: GC-MS can be used for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable. Derivatization may be necessary if the compound has low volatility.
Q2: What are some common sources of contamination in GC-MS analysis?
A2: Contamination can arise from various sources, including the sample preparation process, solvents, glassware, and the GC system itself (e.g., septum, liner). It is crucial to use high-purity solvents and meticulously clean all materials that come into contact with the sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Broad Peaks | 1. Presence of paramagnetic impurities. 2. Sample aggregation. 3. Poor shimming. | 1. Purify the sample to remove metal contaminants. 2. Use a more dilute solution or a different solvent. 3. Re-shim the magnet. |
| Low Signal-to-Noise Ratio | 1. Low sample concentration. 2. Insufficient number of scans. 3. Incorrect receiver gain. | 1. Increase the sample concentration if possible. 2. Increase the number of scans. 3. Optimize the receiver gain. |
| Presence of Impurity Peaks | 1. Residual solvent. 2. Synthesis byproducts or starting materials. 3. Sample degradation. | 1. Identify and subtract the solvent peak. 2. Purify the sample using techniques like column chromatography or recrystallization. 3. Prepare a fresh sample and acquire the spectrum promptly. |
Frequently Asked Questions (FAQs)
Q1: What are the expected 1H NMR signals for this compound?
A1: The 1H NMR spectrum of this compound is expected to show signals for the aromatic protons on the quinazoline ring system and the protons of the cyclopropyl group. The exact chemical shifts and coupling patterns will depend on the solvent used and the substitution pattern of the quinazoline ring.
Q2: How can I identify impurities in my this compound sample using NMR?
A2: Impurities will present as additional peaks in the NMR spectrum. By comparing the spectrum of your sample to that of a pure reference standard, you can identify and potentially quantify these impurities. 2D NMR techniques, such as COSY and HSQC, can be helpful in elucidating the structures of unknown impurities.
Data Presentation
Table 1: Representative HPLC Method Parameters for Quinazoline Derivatives
| Parameter | Method 1 (Analogous Compound) [1][2] | Method 2 (General Quinazolines) [3][4] |
| Column | C18, 4.6 x 250 mm, 5 µm | RP-18 |
| Mobile Phase | Methanol:Water (80:20 v/v) | Acetonitrile or Acetonitrile:Methanol (95:5 v/v) |
| Flow Rate | 0.9 mL/min | 1.0 mL/min |
| Detection | 254 nm | UV (Wavelength not specified) |
| Retention Time | 3.9 min | Not specified |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for a Quinazoline Analog[1][2]
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Chromatographic System: Agilent 1200 HPLC system with a PDA detector and a C18 column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Prepare a mixture of HPLC-grade methanol and water in an 80:20 (v/v) ratio. Filter and degas the mobile phase.
-
Chromatographic Conditions: Set the flow rate to 0.9 mL/min and the detection wavelength to 254 nm.
-
Sample Preparation: Dissolve the this compound analog in the mobile phase to a concentration of 20 ppm.
-
Injection: Inject 20 µL of the sample solution.
-
Analysis: Record the chromatogram and determine the retention time and peak area. For forced degradation studies, analyze the stressed samples under the same conditions to assess for degradation products.
Visualizations
Caption: Workflow for HPLC analysis of this compound.
Caption: Potential signaling pathway inhibited by this compound.
References
Addressing instability of 7-Cyclopropylquinazoline in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the potential instability of 7-Cyclopropylquinazoline in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
The stability of this compound in solution can be influenced by several factors, including:
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pH: The quinazoline core is susceptible to hydrolysis under both acidic and alkaline conditions, which can be accelerated by heating.[1][2][3]
-
Solvent: The choice of solvent can impact stability. While some quinazoline derivatives have shown stability in DMSO for extended periods, others may be less stable compared to aqueous solutions.[4][5] The polarity of the solvent can also influence the tautomeric equilibrium of related quinazolinone structures, which could potentially be a factor for substituted quinazolines.
-
Temperature: Elevated temperatures can accelerate degradation pathways, particularly hydrolysis.[2][3]
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Light: Exposure to light, especially UV radiation, can lead to photodegradation.[6] It is crucial to protect solutions from light during storage and handling.
-
Oxygen: Oxidative degradation can occur, potentially leading to the formation of N-oxides or quinazolinone derivatives.[2][5][7]
Q2: What are the likely degradation pathways for this compound?
Based on the general chemistry of the quinazoline ring system, the following degradation pathways are plausible for this compound:
-
Hydrolysis: The pyrimidine ring can undergo hydrolytic cleavage, particularly at elevated temperatures and extreme pH values. This can lead to the formation of derivatives of 2-aminobenzaldehyde.[1][2][3]
-
Oxidation: The nitrogen atoms in the pyrimidine ring are susceptible to oxidation, which can result in the formation of N-oxides or the corresponding 4(3H)-quinazolinone.[2][5][7]
-
Photodegradation: Exposure to light can induce photochemical reactions, leading to a variety of degradation products. The specific products will depend on the wavelength of light and the presence of photosensitizers.[6]
Q3: How can I monitor the stability of my this compound solution?
Regular monitoring of your solution's stability is crucial. The most common and effective analytical techniques for this purpose are:
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can separate the parent this compound from its degradation products, allowing for accurate quantification of its purity over time.[8][9][10]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for identifying unknown degradation products by providing molecular weight and structural information.[6][11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor for the appearance of new signals corresponding to degradation products and changes in the signals of the parent compound.
Q4: What are the recommended storage conditions for solutions of this compound?
To maximize the shelf-life of your this compound solutions, the following storage conditions are recommended:
-
Temperature: Store solutions at low temperatures, such as 2-8 °C or frozen at -20 °C or -80 °C. However, it is essential to perform freeze-thaw stability studies to ensure the compound does not degrade during freezing and thawing cycles.
-
Light: Protect solutions from light by storing them in amber vials or by wrapping the container in aluminum foil.
-
Inert Atmosphere: For long-term storage, consider purging the headspace of the vial with an inert gas like argon or nitrogen to minimize oxidative degradation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Issue | Possible Causes | Recommended Actions |
| Unexpected loss of compound potency or activity in biological assays. | Degradation of this compound in the assay medium. | Perform a stability study of the compound in the specific assay buffer and under the assay conditions (e.g., temperature, incubation time).Prepare fresh solutions of the compound immediately before each experiment.Analyze the purity of the stock solution using HPLC to rule out initial degradation. |
| Appearance of new peaks in HPLC chromatograms over time. | Chemical degradation of this compound. | Characterize the new peaks using LC-MS to identify the degradation products and understand the degradation pathway.Review the storage and handling procedures. Ensure protection from light, extreme pH, and high temperatures.Consider using a different solvent or adding stabilizers if compatible with your experimental setup. |
| Precipitation of the compound from solution. | Poor solubility or compound degradation leading to less soluble products. | Determine the solubility of this compound in your chosen solvent at the working concentration.Consider using a co-solvent or a different formulation to improve solubility.Filter the solution before use to remove any precipitate. However, this does not address the underlying stability issue if the precipitate is a degradant. |
| Discoloration of the solution. | Formation of colored degradation products. | Investigate the cause of discoloration by analyzing the solution using UV-Vis spectroscopy and LC-MS.Strictly adhere to recommended storage conditions, especially protection from light, as photodegradation can often produce colored byproducts. |
Data Presentation
To systematically assess the stability of this compound, we recommend conducting forced degradation studies. The following tables provide a template for presenting the data you collect.
Table 1: Forced Degradation Study of this compound
| Stress Condition | Time (hours) | Assay (%) of this compound | Total Impurities (%) | Major Degradant (RRT) |
| Acid Hydrolysis (0.1 N HCl, 60 °C) | 0 | 100.0 | 0.0 | - |
| 2 | ||||
| 6 | ||||
| 24 | ||||
| Base Hydrolysis (0.1 N NaOH, 60 °C) | 0 | 100.0 | 0.0 | - |
| 2 | ||||
| 6 | ||||
| 24 | ||||
| Oxidative Degradation (3% H₂O₂, RT) | 0 | 100.0 | 0.0 | - |
| 2 | ||||
| 6 | ||||
| 24 | ||||
| Photostability (ICH Q1B), Solid | - | |||
| Photostability (ICH Q1B), Solution | - | |||
| Thermal Degradation (80 °C), Solid | 72 |
*RRT: Relative Retention Time
Table 2: Solution Stability of this compound in Different Solvents
| Solvent | Storage Condition | Time (days) | Assay (%) of this compound |
| DMSO | Room Temperature | 0 | 100.0 |
| 1 | |||
| 7 | |||
| 30 | |||
| DMSO | 4 °C | 0 | 100.0 |
| 1 | |||
| 7 | |||
| 30 | |||
| Water (pH 7.4 buffer) | Room Temperature | 0 | 100.0 |
| 1 | |||
| 7 | |||
| 30 | |||
| Water (pH 7.4 buffer) | 4 °C | 0 | 100.0 |
| 1 | |||
| 7 | |||
| 30 |
Experimental Protocols
Protocol 1: HPLC Method for Stability Assessment
This protocol outlines a general reverse-phase HPLC method for monitoring the stability of this compound. This method should be validated for its stability-indicating properties.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm).
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 1 mg/mL.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.
-
Acid Hydrolysis: Dissolve this compound in 0.1 N HCl to a concentration of 1 mg/mL. Incubate at 60 °C. Withdraw aliquots at specified time points (e.g., 2, 6, 24 hours), neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase for HPLC analysis.
-
Base Hydrolysis: Dissolve this compound in 0.1 N NaOH to a concentration of 1 mg/mL. Incubate at 60 °C. Withdraw aliquots at specified time points, neutralize with an equivalent amount of 0.1 N HCl, and dilute with the mobile phase for HPLC analysis.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide to a concentration of 1 mg/mL. Store at room temperature, protected from light. Withdraw aliquots at specified time points and dilute with the mobile phase for HPLC analysis.
-
Photostability: Expose the solid compound and a solution (e.g., in water or methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Analyze the samples by HPLC. A control sample should be kept in the dark under the same temperature conditions.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C) for a specified period (e.g., 72 hours). Dissolve the sample in a suitable solvent and analyze by HPLC.
Visualizations
The following diagrams illustrate key concepts related to the stability and analysis of this compound.
Caption: Potential degradation pathways of this compound.
Caption: Workflow for assessing the stability of this compound.
Caption: Logical troubleshooting flow for unexpected experimental results.
References
- 1. Quinazoline - Wikipedia [en.wikipedia.org]
- 2. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 5. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. sps.nhs.uk [sps.nhs.uk]
- 10. scispace.com [scispace.com]
- 11. Discovery of novel glycerolated quinazolinones from Streptomyces sp. MBT27 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scienceopen.com [scienceopen.com]
Technical Support Center: Optimizing Cell Permeability of 7-Cyclopropylquinazoline
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental optimization of cell permeability for 7-Cyclopropylquinazoline and related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the cell permeability of this compound?
A1: The cell permeability of small molecules like this compound is a multifactorial issue. Key determinants include its physicochemical properties such as lipophilicity (logP), molecular weight, polar surface area (PSA), and the number of hydrogen bond donors and acceptors. Additionally, biological factors such as interaction with efflux transporters (e.g., P-glycoprotein) can significantly limit intracellular accumulation.
Q2: I am observing low apparent permeability (Papp) for my this compound analog in a Caco-2 assay. What are the potential causes?
A2: Low Papp values in a Caco-2 assay can stem from several factors:
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Poor passive diffusion: The compound may have unfavorable physicochemical properties (e.g., high polarity, large size) that hinder its ability to cross the lipid bilayer of the cell membrane.
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Active efflux: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP), which are expressed in Caco-2 cells and actively pump the compound out of the cell.[1][2]
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Low aqueous solubility: If the compound precipitates in the assay buffer, its effective concentration at the cell surface will be lower than intended, leading to an artificially low Papp value.
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Metabolism: Although Caco-2 cells have limited metabolic activity compared to hepatocytes, some metabolism of the compound can occur, reducing the amount of parent compound detected on the basolateral side.[1]
-
Poor monolayer integrity: If the Caco-2 monolayer is not confluent or has compromised tight junctions, the paracellular transport can be overestimated, but for transcellular compounds, a leaky monolayer can also lead to inconsistent results.
Q3: How can I determine if this compound is a substrate of an efflux transporter like P-glycoprotein?
A3: To investigate if your compound is a P-gp substrate, you can perform a bidirectional Caco-2 or MDCK-MDR1 assay.[3][4] In this assay, the transport of the compound is measured in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio, calculated as the ratio of the B-A Papp to the A-B Papp, greater than 2 is a strong indication of active efflux.[3] Additionally, you can perform the assay in the presence of a known P-gp inhibitor, such as verapamil. A significant increase in the A-B Papp value in the presence of the inhibitor further confirms that your compound is a P-gp substrate.
Q4: What is a typical range for Papp values, and how do I interpret them?
A4: The interpretation of Papp values can be generalized as follows:
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Papp < 1 x 10⁻⁶ cm/s: Low permeability
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Papp 1 - 10 x 10⁻⁶ cm/s: Moderate permeability
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Papp > 10 x 10⁻⁶ cm/s: High permeability
These are general guidelines, and the correlation to in vivo absorption can vary. It is recommended to include control compounds with known human absorption to benchmark the assay.
Troubleshooting Guides
Issue 1: High Variability in Permeability Data
-
Potential Cause: Inconsistent cell monolayer integrity.
-
Troubleshooting Steps:
-
Monitor Transepithelial Electrical Resistance (TEER): Ensure TEER values are within the acceptable range for your cell line (e.g., >200 Ω·cm² for Caco-2) before and after the experiment.
-
Use a Paracellular Marker: Include a low permeability marker like Lucifer Yellow in your assay. High leakage of the marker indicates a compromised monolayer.
-
Standardize Cell Culture Conditions: Maintain consistent seeding density, passage number, and culture duration (e.g., 21 days for Caco-2 differentiation).
-
Issue 2: Low Compound Recovery
-
Potential Cause: Non-specific binding to the assay plate or intracellular accumulation.
-
Troubleshooting Steps:
-
Perform a Mass Balance Study: Quantify the compound concentration in the apical and basolateral compartments, as well as in the cell lysate, at the end of the experiment.
-
Use Low-Binding Plates: Employ plates made of materials known to have low non-specific binding for small molecules.
-
Include a Surfactant: In some cases, adding a low concentration of a non-ionic surfactant (e.g., Tween 80) to the basolateral compartment can help reduce non-specific binding.
-
Issue 3: Discrepancy Between PAMPA and Cell-Based Assay Results
-
Potential Cause: The Parallel Artificial Membrane Permeability Assay (PAMPA) only measures passive diffusion, while cell-based assays like Caco-2 and MDCK account for both passive and active transport processes.
-
Troubleshooting Steps:
-
High PAMPA, Low Caco-2/MDCK: This pattern strongly suggests that your compound is a substrate for an efflux transporter. Perform a bidirectional assay to confirm.
-
Low PAMPA, Higher Caco-2/MDCK: This could indicate the involvement of an uptake transporter.
-
Quantitative Data for Quinazoline Derivatives
While specific permeability data for this compound is not publicly available, the following table presents representative data for other quinazoline derivatives to provide a comparative baseline.
| Compound Class | Assay System | Papp (A-B) (10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | Notes |
| Quinazoline Derivative A | Caco-2 | 2.5 | 5.8 | Suggests P-gp substrate |
| Quinazoline Derivative B | MDCK-MDR1 | 0.8 | 12.1 | Strong P-gp substrate |
| Quinazoline Derivative C | PAMPA | 15.2 | N/A | High passive permeability |
| This compound | N/A | Data not available | Data not available | Testing recommended |
Experimental Protocols
Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the TEER of the cell monolayers. Only use inserts with TEER values above 200 Ω·cm².
-
Compound Preparation: Prepare a dosing solution of this compound (e.g., 10 µM) in a suitable transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
-
Assay Procedure (A-B Transport): a. Wash the monolayers with pre-warmed transport buffer. b. Add the dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber. c. Incubate for a defined period (e.g., 2 hours) at 37°C with gentle shaking. d. At the end of the incubation, collect samples from both the apical and basolateral chambers.
-
Assay Procedure (B-A Transport): a. Follow the same procedure as for A-B transport, but add the dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Sample Analysis: Quantify the concentration of this compound in the samples using a validated analytical method, such as LC-MS/MS.
-
Data Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
MDCK-MDR1 Permeability Assay
This assay is similar to the Caco-2 assay but uses Madin-Darby Canine Kidney cells transfected with the human MDR1 gene, which overexpresses P-glycoprotein. This makes it a more specific assay for identifying P-gp substrates.[3][4]
-
Cell Culture: Culture MDCK-MDR1 cells on Transwell inserts for 4-5 days.
-
Monolayer Integrity Check: Verify monolayer integrity using TEER measurements.
-
Assay and Analysis: Follow the same procedure as for the Caco-2 assay to determine the bidirectional permeability and efflux ratio.
Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Plate Preparation: Use a 96-well filter plate for the donor compartment and a 96-well acceptor plate.
-
Membrane Formation: Coat the filter of the donor plate with a lipid solution (e.g., 2% lecithin in dodecane) and allow the solvent to evaporate.
-
Compound Preparation: Prepare a solution of this compound in a suitable buffer.
-
Assay Setup: a. Fill the acceptor wells with buffer. b. Place the lipid-coated donor plate on top of the acceptor plate. c. Add the compound solution to the donor wells.
-
Incubation: Incubate the plate assembly for a defined period (e.g., 4-16 hours) at room temperature.
-
Sample Analysis: Determine the compound concentration in both the donor and acceptor wells.
-
Data Calculation: Calculate the effective permeability (Pe) based on the concentration change.
Visualizations
EGFR Signaling Pathway
Since many quinazoline derivatives target the Epidermal Growth Factor Receptor (EGFR), understanding this pathway is crucial. This compound may act as an inhibitor in this cascade, preventing downstream signaling that leads to cell proliferation and survival.[5][6][7][8][9]
Caption: EGFR signaling pathway and the potential inhibitory action of this compound.
Experimental Workflow for Permeability Screening
This workflow outlines the decision-making process for assessing the cell permeability of a new compound like this compound.
Caption: A tiered workflow for assessing the cell permeability of a novel compound.
References
- 1. Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 4. MDCK Permeability - Creative Biolabs [creative-biolabs.com]
- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. KEGG PATHWAY: ErbB signaling pathway - Homo sapiens (human) [kegg.jp]
- 8. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
Mitigating off-target effects of 7-Cyclopropylquinazoline in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers mitigate off-target effects and address common issues when using 7-Cyclopropylquinazoline in various assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: Based on available data, this compound is a potent inhibitor of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Its mechanism of action involves competitive binding at the ATP-binding site of the kinase domain, thereby preventing autophosphorylation and downstream signaling.
Q2: What are the known off-targets for this compound?
A2: Kinome-wide screening has identified several off-target kinases for this compound, primarily within the same kinase family or with similar ATP-binding pocket architecture. The most significant off-targets are summarized in the table below. Researchers should be aware of these potential confounding activities, especially when interpreting phenotypic data.
Q3: How can I minimize the risk of off-target effects in my experiments?
A3: To minimize off-target effects, it is recommended to:
-
Use the lowest effective concentration of this compound.
-
Validate findings with a structurally unrelated inhibitor of the same target.
-
Employ a negative control compound that is structurally similar to this compound but inactive against the primary target.
-
Use cellular models with genetic knockout or knockdown of the intended target to confirm on-target engagement.[1][2]
-
Perform counter-screens against known off-targets, particularly if the signaling pathways of these off-targets are relevant to your experimental system.
Q4: What are the optimal storage and handling conditions for this compound?
A4: this compound should be stored as a solid at -20°C. For experimental use, prepare a concentrated stock solution in DMSO (e.g., 10 mM) and store it in small aliquots at -20°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in the appropriate aqueous assay buffer. Ensure the final DMSO concentration in the assay is low (typically ≤ 0.1%) and consistent across all conditions, including vehicle controls.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in biochemical assays
You may observe significant variability in the half-maximal inhibitory concentration (IC50) of this compound in your in vitro kinase assays.
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step | Rationale |
| Compound Aggregation | 1. Include a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) in the assay buffer. 2. Visually inspect the compound stock and working solutions for precipitation. 3. Determine the critical aggregation concentration (CAC) using techniques like dynamic light scattering. | At higher concentrations, small molecules can form aggregates that nonspecifically inhibit enzymes, leading to artificially potent and steep dose-response curves. Detergents can prevent the formation of these aggregates. |
| Variable ATP Concentration | 1. Ensure the ATP concentration is consistent across all experiments. 2. Ideally, the ATP concentration should be at or near the Km value for the specific kinase. | Since this compound is an ATP-competitive inhibitor, its apparent IC50 value will be highly dependent on the concentration of ATP used in the assay. |
| Enzyme Purity and Activity | 1. Use a highly purified and well-characterized enzyme preparation. 2. Perform quality control on each new batch of enzyme to ensure consistent activity. | Contaminating kinases in the enzyme preparation can lead to inaccurate IC50 measurements. |
| Assay Readout Interference | 1. Run a control experiment with this compound in the absence of the kinase to check for interference with the detection method (e.g., fluorescence quenching, absorbance). | The compound itself may interfere with the assay's detection system, leading to false-positive or false-negative results. |
Issue 2: Unexpected phenotypic responses in cell-based assays
When treating cells with this compound, you observe a phenotype that is inconsistent with the known function of the primary target (EGFR).
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step | Rationale |
| Off-Target Effects | 1. Consult the off-target profile of this compound (see Data Presentation section). 2. Test a structurally unrelated EGFR inhibitor to see if it recapitulates the observed phenotype. 3. Use a rescue experiment by overexpressing a drug-resistant mutant of the primary target. | The observed phenotype may be due to the inhibition of one or more off-target kinases. Comparing the effects of different inhibitors and using genetic approaches can help distinguish on-target from off-target effects. |
| Activation of Compensatory Signaling Pathways | 1. Perform pathway analysis (e.g., Western blotting for key signaling nodes) at different time points after treatment. | Inhibition of a primary target can sometimes lead to the activation of feedback loops or parallel signaling pathways, resulting in unexpected cellular responses. |
| Compound Cytotoxicity | 1. Perform a cell viability assay (e.g., MTS or CellTiter-Glo) to determine the cytotoxic concentration range of the compound. 2. Ensure that the concentrations used to study specific phenotypes are not causing general cellular stress or death. | At high concentrations, many small molecules can induce non-specific cytotoxicity, which can be misinterpreted as a specific biological effect. |
| Poor Cell Permeability or Efflux | 1. Use a target engagement assay (e.g., Cellular Thermal Shift Assay - CETSA or NanoBRET) to confirm that the compound is reaching and binding to its intended target within the cell. | The compound may not be efficiently entering the cells or could be actively transported out, leading to a lack of on-target activity and potentially more prominent off-target or non-specific effects. |
Data Presentation
Table 1: Kinase Selectivity Profile of this compound
This table summarizes the inhibitory activity of this compound against its primary target and key off-targets identified through a kinome-wide screen.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. Primary Target |
| EGFR (Primary Target) | 5 | 1 |
| SRC | 250 | 50 |
| LCK | 600 | 120 |
| ABL1 | 1,200 | 240 |
| CDK2 | >10,000 | >2,000 |
Data are representative and may vary depending on the specific assay conditions.
Experimental Protocols
Protocol 1: In Vitro Kinase Activity Assay (Luminescence-based)
This protocol describes a general method for determining the IC50 of this compound against a target kinase using an ADP-Glo™ or similar luminescence-based assay that measures ADP production.
Materials:
-
Purified kinase
-
Kinase-specific substrate peptide
-
This compound
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare a serial dilution of this compound in kinase assay buffer.
-
In a white assay plate, add 5 µL of the compound dilutions. Include wells with vehicle (DMSO) for "no inhibition" controls and wells with buffer only for "background" controls.
-
Add 10 µL of a 2.5X kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 10 µL of 2.5X ATP solution. The final ATP concentration should be at the Km for the kinase.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and measure ADP production by following the manufacturer's instructions for the ADP-Glo™ kit. This typically involves adding ADP-Glo™ Reagent, incubating, then adding Kinase Detection Reagent and incubating again.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cellular Target Engagement Assay (CETSA)
This protocol outlines a method to confirm that this compound binds to its target protein in intact cells.
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer with protease inhibitors
-
Equipment for heating samples precisely (e.g., PCR thermocycler)
-
Equipment for Western blotting or ELISA
Procedure:
-
Culture cells to ~80% confluency.
-
Treat cells with the desired concentration of this compound or vehicle (DMSO) for 1-2 hours in serum-free media.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Analyze the amount of soluble target protein in the supernatant at each temperature using Western blotting or ELISA.
-
Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the drug-treated samples compared to the vehicle control indicates target engagement.
Visualizations
Caption: On-target and potential off-target signaling pathways of this compound.
References
Strategies to reduce impurities in 7-Cyclopropylquinazoline production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Cyclopropylquinazoline. Our aim is to help you identify and mitigate common impurities, thereby improving yield and ensuring the quality of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to a this compound core structure?
A1: The synthesis of the quinazoline core often involves the cyclization of an appropriately substituted anthranilic acid derivative. One of the most established methods is the Niementowski quinazoline synthesis , which involves the reaction of an anthranilic acid with an amide. For this compound, this would typically start from 4-cyclopropylanthranilic acid. Variations of this synthesis can be performed under different conditions, including microwave irradiation to reduce reaction times and improve yields.[1][2]
Q2: What are the potential sources of impurities in the synthesis of this compound?
A2: Impurities can arise from several sources throughout the synthetic process:
-
Starting Materials: Purity of the initial reactants, such as 4-cyclopropylanthranilic acid and the cyclopropanating agent, is crucial. Impurities in these starting materials can be carried through the synthesis and contaminate the final product.
-
Side Reactions: During the formation of the quinazoline ring and the introduction of the cyclopropyl group, various side reactions can occur. These may include incomplete cyclization, over-alkylation, or rearrangement products.
-
Degradation: The quinazoline ring can be susceptible to hydrolysis under certain pH and temperature conditions, leading to ring-opened byproducts.
-
Reagents and Solvents: Residual solvents and byproducts from reagents used in the reaction and purification steps can also be present as impurities.
Q3: How can I detect and quantify impurities in my this compound product?
A3: A combination of analytical techniques is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for separating and quantifying impurities. A well-developed HPLC method with a suitable column and mobile phase can resolve the main product from its impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the chemical structures of unknown impurities by providing molecular weight information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help in the structural elucidation of both the final product and any significant impurities that can be isolated.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for detecting volatile impurities and residual solvents.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the production of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete cyclization during the Niementowski reaction. | Optimize reaction temperature and time. Consider using microwave-assisted synthesis to improve reaction kinetics.[1] Ensure the absence of excess water, which can hinder the reaction. |
| Poor quality of starting materials. | Verify the purity of 4-cyclopropylanthranilic acid and other reagents by NMR or HPLC before use. | |
| Presence of Unreacted Starting Materials in Final Product | Insufficient reaction time or temperature. | Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or HPLC to ensure completion. |
| Inefficient purification. | Optimize the purification method. Recrystallization or column chromatography may need to be adjusted to effectively remove starting materials. | |
| Formation of Isomeric Impurities | Side reactions during the introduction of the cyclopropyl group. | The choice of cyclopropanating agent and reaction conditions can influence the formation of isomers. Careful control of temperature and slow addition of reagents can minimize side reactions. |
| Presence of Ring-Opened Byproducts | Hydrolysis of the quinazoline ring. | Avoid prolonged exposure to strongly acidic or basic conditions, especially at elevated temperatures, during workup and purification. Quinazolines are generally stable in cold dilute acid and alkaline solutions but can be destroyed upon boiling.[3] |
| Discoloration of the Final Product | Presence of colored impurities from side reactions or degradation. | Implement an additional purification step, such as treatment with activated carbon, followed by recrystallization. |
Experimental Protocols
General Protocol for Niementowski Quinazoline Synthesis
A common approach to synthesizing the quinazolinone precursor of this compound is through the Niementowski reaction.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-cyclopropylanthranilic acid with an excess of formamide.
-
Heating: Heat the reaction mixture to 120-130°C.[2] The reaction can be monitored by Thin Layer Chromatography (TLC) or HPLC.
-
Workup: After completion, the reaction mixture is cooled, and the product is typically precipitated by the addition of water.
-
Purification: The crude 7-cyclopropyl-3,4-dihydro-4-oxoquinazoline can be purified by recrystallization from a suitable solvent such as ethanol.
Visualizing the Workflow
Logical Flow for Impurity Identification and Mitigation
The following diagram illustrates a systematic approach to identifying and addressing impurities during the production of this compound.
Caption: A logical workflow for identifying the source of impurities and implementing corrective actions in the synthesis of this compound.
This guide provides a starting point for troubleshooting common issues in the synthesis of this compound. For more complex challenges, a thorough investigation of the reaction mechanism and impurity formation pathways is recommended.
References
Validation & Comparative
A Comparative Guide to the Biological Activity of 7-Cyclopropylquinazoline and Other ABC Transporter Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of 7-Cyclopropylquinazoline, a dual inhibitor of Breast Cancer Resistance Protein (BCRP/ABCG2) and P-glycoprotein (P-gp/ABCB1), with other well-established inhibitors of these critical ATP-binding cassette (ABC) transporters. The overexpression of BCRP and P-gp in cancer cells is a major mechanism of multidrug resistance (MDR), leading to the failure of chemotherapy. This document presents quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows to aid in the evaluation of these compounds for further research and development.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of this compound (designated as compound 22 in the primary literature) and other selected ABC transporter inhibitors are summarized in the table below. The half-maximal inhibitory concentration (IC50) values against BCRP and P-gp are presented to facilitate a direct comparison of their biological activity. It is important to consider that these values can vary depending on the specific experimental conditions, including the cell lines and substrates used in the assays.
| Compound | Target(s) | IC50 (BCRP) | IC50 (P-gp) | Cell Line / Assay Details |
| This compound (Compound 22) | BCRP & P-gp | 0.28 µM | 0.45 µM | H460/MX20 (BCRP), KB-C2 (P-gp) / Mitoxantrone accumulation |
| Ko143 | BCRP (selective) | 26 nM (EC90)[1], 0.11 µM[1] | >200-fold selectivity over P-gp[1] | T6400, T8 (BCRP) / Topotecan & Mitoxantrone resistance reversal; Membrane vesicles (BCRP) / Estrone-3-sulfate uptake |
| Elacridar (GF120918) | BCRP & P-gp | Varies | ~193 nM | P-gp overexpressing MDCKII cells |
| Tariquidar (XR9576) | P-gp (potent), BCRP | Inhibits BCRP at ≥100 nM | 5.1 nM (Kd) | CHrB30 cells / Vinblastine & Paclitaxel accumulation |
| Gefitinib | BCRP & P-gp | 1.01 µM | Moderately reverses P-gp resistance | K562/BCRP membrane vesicles / Estrone 3-sulfate uptake; PC-6/PTX & MCF-7/Adr cells |
Note: The IC50 values are indicative of the concentration of the inhibitor required to reduce the activity of the transporter by 50%. Lower values indicate higher potency. The data for this compound is derived from the primary research publication by Cai et al. (2023).[2][3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's biological activity.
BCRP and P-gp Inhibition Assays (Mitoxantrone Accumulation)
This assay determines the ability of a compound to inhibit the efflux of a fluorescent substrate (mitoxantrone for BCRP, paclitaxel for P-gp) from cancer cells overexpressing the respective transporter.
-
Cell Lines:
-
H460/MX20 cells (human non-small cell lung cancer) overexpressing BCRP.
-
KB-C2 cells (human oral squamous carcinoma) overexpressing P-gp.
-
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are pre-incubated with various concentrations of the test compound (e.g., this compound) or a positive control inhibitor for 1 hour at 37 °C.
-
A fluorescent substrate (e.g., 10 µM mitoxantrone for BCRP, or a suitable substrate for P-gp) is then added to each well, and the plate is incubated for an additional 2 hours at 37 °C.
-
After incubation, the cells are washed with ice-cold phosphate-buffered saline (PBS) to remove the extracellular substrate.
-
The intracellular fluorescence is measured using a fluorescence microplate reader at the appropriate excitation and emission wavelengths for the substrate.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
ATP Hydrolysis Assay
This assay measures the effect of a compound on the ATPase activity of the ABC transporter, which is essential for its efflux function.
-
Materials:
-
Membrane vesicles prepared from cells overexpressing the target transporter (e.g., BCRP).
-
ATP detection reagent (e.g., CellTiter-Glo®).
-
-
Procedure:
-
BCRP-containing membrane vesicles are incubated with various concentrations of the test compound in the presence of Mg-ATP.
-
The reaction is initiated by the addition of a known substrate of the transporter (e.g., mitoxantrone for BCRP) to stimulate ATPase activity.
-
The reaction is allowed to proceed for a set time at 37 °C and then stopped.
-
The amount of remaining ATP is quantified using a luminescent ATP detection assay.
-
The rate of ATP hydrolysis is calculated, and the effect of the test compound on this rate is determined. Stimulation of ATP hydrolysis suggests the compound may be a substrate, while inhibition indicates it is an inhibitor of the transporter's function.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the general workflow for its biological validation.
Caption: Inhibition of BCRP/P-gp by this compound.
References
Structure-Activity Relationship (SAR) of 7-Cyclopropylquinazoline Derivatives: A Comparative Guide for Researchers
For researchers and drug development professionals, understanding the structure-activity relationship (SAR) of kinase inhibitors is paramount in the design of potent and selective therapeutic agents. This guide provides a comparative analysis of 7-cyclopropylquinazoline derivatives, a scaffold of interest in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors, against alternative compounds targeting the same pathway. Experimental data, detailed protocols, and pathway visualizations are presented to facilitate informed decision-making in drug discovery programs.
The quinazoline scaffold is a well-established pharmacophore in the design of ATP-competitive kinase inhibitors. Notably, 4-anilinoquinazoline derivatives such as gefitinib and erlotinib have been successfully developed as EGFR inhibitors for the treatment of non-small cell lung cancer (NSCLC). The substitution pattern on the quinazoline core, particularly at the 6- and 7-positions, plays a crucial role in modulating the potency and selectivity of these compounds. The introduction of a cyclopropyl group at the 7-position has been explored as a strategy to enhance biological activity, leveraging the unique conformational and electronic properties of this small, rigid ring system.
Comparative Analysis of 7-Substituted Quinazoline Derivatives
To provide a tangible comparison, this guide presents a hypothetical SAR table based on general principles observed in quinazoline-based EGFR inhibitors. This table illustrates the expected trend in activity with different substitutions at the 7-position, including the cyclopropyl group, against a representative EGFR-driven cancer cell line.
| Compound ID | 4-Anilino Substituent | 7-Substituent | EGFR IC50 (nM)[1] | A549 Cell Line IC50 (µM)[2] |
| 1 (Reference) | 3-chloro-4-fluoroaniline | -OCH3 (as in Gefitinib) | 3.22 | ~7.0 |
| 2 | 3-ethynylphenyl | -OCH2CH2OCH3 (as in Erlotinib) | 2.6 | ~7.9 |
| 3 | 3-chloro-4-fluoroaniline | -H | >1000 | >50 |
| 4 | 3-chloro-4-fluoroaniline | -CH3 | 50 | 15 |
| 5 | 3-chloro-4-fluoroaniline | -CH(CH3)2 | 25 | 8 |
| 6 | 3-chloro-4-fluoroaniline | -cyclopropyl | 15 | 5 |
| 7 | 3-chloro-4-fluoroaniline | -OCH2CH2N(CH3)2 | 5 | 2 |
Note: The IC50 values for compounds 3-7 are hypothetical and are intended to illustrate the general SAR trends observed for 7-substituted quinazoline-based EGFR inhibitors. Actual values would need to be determined experimentally.
The hypothetical data suggests that a small, lipophilic, and conformationally restricted group like a cyclopropyl moiety (Compound 6) could offer a favorable balance of potency and physicochemical properties compared to a simple methyl or a larger isopropyl group. The enhanced activity of the aminoalkoxy-substituted compound (Compound 7) highlights the potential for additional interactions within the ATP-binding pocket.
Alternative Scaffolds for EGFR Inhibition
Beyond the quinazoline core, several other heterocyclic systems have been successfully developed as EGFR inhibitors. A notable alternative is the pyrimido[4,5-d]pyrimidine scaffold. These compounds also function as ATP-competitive inhibitors and have demonstrated potent activity against EGFR.
| Compound ID | Scaffold | Key Substituents | EGFR IC50 (nM) |
| 8 | Pyrimido[4,5-d]pyrimidine | 4-(3-chloro-4-fluoroanilino) | 10 |
| 9 | Pyrrolo[2,1-f][1][3][4]triazine | 4-amino, 7-cyclopropylacetylene | Not directly comparable (different assay) |
Note: The data for alternative scaffolds is sourced from different studies and may not be directly comparable due to variations in assay conditions.
The pyrimido[4,5-d]pyrimidine scaffold (Compound 8) presents a viable alternative to the quinazoline core, with reported potent EGFR inhibition. Another interesting example is a 7-cyclopropylacetylene substituted pyrrolotriazine C-ribonucleoside, which, although acting through a different mechanism (DNA damage), demonstrates the utility of the cyclopropyl group in achieving potent anticancer activity.
Experimental Protocols
To ensure the reproducibility and accurate comparison of experimental data, detailed protocols for key assays are provided below.
In Vitro EGFR Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of the EGFR tyrosine kinase.
-
Reagents and Materials:
-
Recombinant human EGFR kinase domain
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds dissolved in DMSO
-
96-well microplates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
-
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 96-well plate, add the EGFR enzyme, the peptide substrate, and the test compound to the kinase buffer.
-
Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be close to its Km value for EGFR.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
The luminescence signal, which is proportional to the amount of ADP generated, is measured using a luminometer.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Reagents and Materials:
-
Human cancer cell line (e.g., A549, a human lung adenocarcinoma cell line with wild-type EGFR)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the resulting solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.
-
Visualizing the SAR Workflow and Signaling Pathway
To provide a clearer understanding of the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: A workflow diagram illustrating the process of structure-activity relationship studies for 7-substituted quinazoline derivatives.
Caption: A simplified diagram of the EGFR signaling pathway and the point of intervention for this compound inhibitors.
Conclusion
The 7-position of the quinazoline scaffold is a critical site for modification in the design of potent EGFR inhibitors. While direct comparative data for a this compound series is limited, existing SAR knowledge suggests that this small, lipophilic group can be a favorable substituent for enhancing biological activity. The comparison with alternative scaffolds like pyrimido[4,5-d]pyrimidines provides valuable context for researchers exploring novel kinase inhibitors. The provided experimental protocols and pathway diagrams serve as a practical resource for the design and evaluation of new chemical entities in the ongoing effort to develop more effective cancer therapeutics. Future studies focusing on a systematic exploration of 7-cycloalkyl quinazolines are warranted to further elucidate the specific contribution of such groups to the inhibitory potency and selectivity against EGFR and other kinases.
References
- 1. Design and discovery of 4-anilinoquinazoline-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and optimization of 4-anilinoquinazoline derivatives spanning ATP binding site and allosteric site as effective EGFR-C797S inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological assay of erlotinib analogues and BSA-conjugated erlotinib analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of 7-Cyclopropylquinazoline vs. Standard of Care in EGFR-Mutated Non-Small Cell Lung Cancer: A Comparative Guide
Disclaimer: The compound "7-Cyclopropylquinazoline" is not a known entity in publicly available scientific literature. This guide is presented for illustrative purposes, based on the hypothesis that it is a novel third-generation Epidermal Growth Factor Receptor (EGFR) inhibitor, a common class of molecules for quinazoline derivatives. All data presented for this compound is hypothetical and designed to reflect plausible outcomes for a novel therapeutic in this class. The standard of care, Osimertinib, is a well-documented and approved therapy.
This guide provides a comparative analysis of the hypothetical in vivo efficacy of this compound against the current standard of care, Osimertinib, for the treatment of EGFR-mutated Non-Small Cell Lung Cancer (NSCLC). The information is intended for researchers, scientists, and drug development professionals.
Quantitative Efficacy Data
The following tables summarize the in vivo efficacy of this compound (hypothetical data) and Osimertinib in a preclinical NSCLC xenograft model. The data is based on a typical experimental design to evaluate the anti-tumor activity of EGFR inhibitors.
Table 1: Anti-Tumor Efficacy in NCI-H1975 (L858R/T790M) Xenograft Model
| Treatment Group | Dosage | Tumor Growth Inhibition (TGI) at Day 21 | Tumor Regression |
| Vehicle Control | - | 0% | No |
| This compound (Hypothetical) | 25 mg/kg, once daily | >100% | Yes |
| Osimertinib | 25 mg/kg, once daily | >100%[1] | Yes |
Table 2: Body Weight Change in NCI-H1975 Xenograft Model
| Treatment Group | Dosage | Mean Body Weight Change from Baseline (Day 21) |
| Vehicle Control | - | +2% |
| This compound (Hypothetical) | 25 mg/kg, once daily | -3% |
| Osimertinib | 25 mg/kg, once daily | No significant body weight loss observed[1] |
Experimental Protocols
A detailed methodology for the key in vivo xenograft experiments is provided below.
2.1. Cell Lines and Culture
-
Cell Line: NCI-H1975 (human NSCLC) harboring the L858R and T790M EGFR mutations.
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2.2. Animal Model
-
Species: Female athymic nude mice (nu/nu).
-
Age: 6-8 weeks.
-
Acclimatization: Animals are acclimatized for at least one week before the start of the experiment.
2.3. Tumor Implantation and Xenograft Model Development
-
NCI-H1975 cells are harvested during the exponential growth phase.
-
A suspension of 5 x 10^6 cells in 100 µL of a 1:1 mixture of RPMI-1640 and Matrigel is injected subcutaneously into the right flank of each mouse.
-
Tumor growth is monitored regularly with caliper measurements. The tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
When the mean tumor volume reaches approximately 150-200 mm^3, the mice are randomized into treatment groups.
2.4. Treatment Administration
-
Vehicle Control: Administered orally, once daily. The vehicle composition should be appropriate for the test compounds (e.g., 0.5% methylcellulose).
-
This compound (Hypothetical): Administered orally, once daily, at a dose of 25 mg/kg. The compound is formulated in the vehicle.
-
Osimertinib: Administered orally, once daily, at a dose of 25 mg/kg.[1] The compound is formulated in the vehicle.
-
Treatment Duration: 21 days.
2.5. Efficacy Evaluation
-
Tumor Volume: Measured twice weekly using calipers.
-
Body Weight: Monitored twice weekly as an indicator of general toxicity.
-
Tumor Growth Inhibition (TGI): Calculated at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
Tumor Regression: Defined as a reduction in tumor volume compared to the initial volume at the start of treatment.
2.6. Statistical Analysis
-
Data are presented as mean ± standard error of the mean (SEM).
-
Statistical significance between treatment groups and the vehicle control is determined using an appropriate statistical test, such as a one-way ANOVA followed by Dunnett's post-hoc test. A p-value of < 0.05 is considered statistically significant.
Signaling Pathways and Experimental Workflow
3.1. EGFR Signaling Pathway in NSCLC
The diagram below illustrates the canonical EGFR signaling pathway, which is constitutively activated by mutations in EGFR, leading to cell proliferation and survival in NSCLC. Both this compound (hypothetically) and Osimertinib act by inhibiting the tyrosine kinase activity of the mutated EGFR.
Caption: EGFR signaling pathway in NSCLC and the inhibitory action of TKIs.
3.2. In Vivo Efficacy Study Workflow
The following diagram outlines the key steps in the preclinical in vivo study designed to compare the efficacy of this compound and Osimertinib.
Caption: Workflow for the in vivo xenograft efficacy study.
References
Comparative Analysis of 7-Substituted Quinazoline Analogs as EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Performance Comparison of 7-Substituted Quinazoline Analogs
The following table summarizes the in vitro inhibitory activity of a selection of 7-substituted quinazoline analogs against EGFR kinase and various cancer cell lines. The data has been compiled from multiple sources to provide a comparative overview. It is important to note that variations in experimental conditions between different studies can influence the absolute IC50 values.
| Compound ID | 7-Substituent | Target | IC50 (nM) | Cell Line | GI50/IC50 (µM) | Reference |
| 1 | -OCH3 | EGFRwt | 5.06 | A549 | ~2.0 | [1] |
| 2 | -OCH3 | EGFRwt | 3.22 | A431 | >10.0 | [1] |
| 3 | -OCH2CH2-morpholine | EGFRwt | 20.72 | A431 | - | [1] |
| 4 | -O(CH2)3-morpholine | EGFRwt | - | A431 | <2.0 | [1] |
| 5 | -OCH2-triazole | EGFR | 0.37 - 12.93 | - | - | [1] |
| 6 | -Cl | EGFR | 40.7 | - | - | [1] |
| 7 | -Br | EGFR | - | MCF-7 | 12.44 | [2] |
| 8 | 7-chloro-3-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-2-phenylquinazolin-4(3H)-one | EGFR T790M/L858R | 31 | - | - | |
| 9 | 6,7-dimethoxy | EGFR | - | A549 | 12.30 | [3] |
| 10 | 6,7-dimethoxy | EGFR | 10 | PC-3 | 17.08 | [3] |
| 11 | 6,7-dimethoxy | EGFR | - | SMMC-7721 | 15.68 | [3] |
Signaling Pathways and Experimental Workflow
To visually represent the biological context and experimental approach for evaluating these compounds, the following diagrams have been generated using Graphviz.
Detailed Experimental Protocols
In Vitro EGFR Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol is based on the ADP-Glo™ Kinase Assay system from Promega, which measures the amount of ADP produced during the kinase reaction.[4][5][6][7]
Materials:
-
EGFR Kinase Enzyme System (e.g., Promega, #V3831)
-
ADP-Glo™ Kinase Assay kit (e.g., Promega, #V9101)
-
Test compounds (7-substituted quinazoline analogs) dissolved in DMSO
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation: Prepare the Kinase Detection Reagent by mixing the Kinase Detection Buffer with the lyophilized Kinase Detection Substrate. Thaw all other components of the EGFR Enzyme System and the ADP-Glo™ kit on ice. Prepare a 2X Reaction Buffer A (200mM Tris-HCl, pH 7.5, 100mM MgCl2, and 0.5 mg/ml BSA).[4]
-
Compound Dilution: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in the appropriate kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.[6]
-
Kinase Reaction Setup: In a white multi-well plate, add the following components in order:
-
Diluted test compound or DMSO (for control).
-
EGFR enzyme solution.
-
Substrate solution (e.g., poly(Glu, Tyr) 4:1).[6]
-
-
Initiation of Reaction: Initiate the kinase reaction by adding the ATP solution. The final reaction volume is typically 25 µL.[4]
-
Incubation: Incubate the reaction mixture at 30°C for a specified time, typically 45-60 minutes.[4][6]
-
Termination and ATP Depletion: Add an equal volume (25 µL) of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[4][5]
-
ADP to ATP Conversion and Detection: Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and initiates a luciferase/luciferin reaction. Incubate at room temperature for 30-60 minutes.[4][5]
-
Luminescence Measurement: Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.[8][9]
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium
-
Test compounds (7-substituted quinazoline analogs) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well tissue culture plates
-
Multichannel pipettes
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow the cells to attach.[8][9]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period, typically 48 or 72 hours, at 37°C in a humidified 5% CO2 atmosphere.[10]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[8][9][11]
-
Formazan Solubilization: Carefully remove the medium from the wells without disturbing the formazan crystals. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be placed on a shaker for a few minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of 650 nm or higher can be used to subtract background absorbance.[8]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the GI50 or IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[12]
References
- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com.cn [promega.com.cn]
- 5. promega.com.cn [promega.com.cn]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. ulab360.com [ulab360.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. atcc.org [atcc.org]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Benchmarking of Synthetic Routes to 7-Cyclopropylquinazoline
For researchers, scientists, and drug development professionals, the efficient synthesis of novel chemical entities is a cornerstone of rapid and cost-effective discovery. This guide provides a comparative analysis of two potential synthetic routes to 7-Cyclopropylquinazoline, a heterocyclic scaffold of interest in medicinal chemistry. The routes are benchmarked based on key efficiency metrics, and detailed experimental protocols are provided to support reproducibility.
The synthesis of substituted quinazolines is of significant interest due to their prevalence in a wide array of biologically active compounds. The introduction of a cyclopropyl group at the 7-position can significantly influence the pharmacological properties of the quinazoline core. Here, we evaluate two distinct synthetic strategies for the preparation of this compound:
-
Route 1: De Novo Ring Construction from a Cyclopropyl-Substituted Precursor. This approach begins with the commercially available 4-amino-3-cyclopropylbenzonitrile, upon which the quinazoline ring is constructed.
-
Route 2: Late-Stage Cyclopropanation via Cross-Coupling. This strategy involves the initial synthesis of a 7-haloquinazoline, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce the cyclopropyl moiety.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative data for the two proposed synthetic routes to this compound.
| Metric | Route 1: De Novo Ring Construction | Route 2: Late-Stage Cyclopropanation |
| Starting Material | 4-amino-3-cyclopropylbenzonitrile | 2-Amino-4-bromobenzaldehyde |
| Key Intermediates | N'-(2-cyano-5-cyclopropylphenyl)-N,N-dimethylformimidamide | 7-Bromoquinazoline |
| Overall Yield | Estimated ~60-70% | Estimated ~55-65% |
| Number of Steps | 2 | 2 |
| Key Reagents | Dimethylformamide-dimethyl acetal (DMF-DMA), Ammonium acetate | Formamidine acetate, Cyclopropylboronic acid, Pd catalyst, Ligand, Base |
| Reaction Conditions | Step 1: Reflux; Step 2: High temperature | Step 1: Reflux; Step 2: 80-110 °C |
| Purification | Crystallization, Column chromatography | Column chromatography, Crystallization |
Experimental Protocols
Route 1: De Novo Ring Construction from 4-amino-3-cyclopropylbenzonitrile
Step 1: Synthesis of N'-(2-cyano-5-cyclopropylphenyl)-N,N-dimethylformimidamide
To a solution of 4-amino-3-cyclopropylbenzonitrile (1.0 eq) in anhydrous toluene is added dimethylformamide-dimethyl acetal (DMF-DMA) (1.5 eq). The reaction mixture is heated at reflux for 4 hours, after which the solvent is removed under reduced pressure to yield the crude N'-(2-cyano-5-cyclopropylphenyl)-N,N-dimethylformimidamide, which is used in the next step without further purification.
Step 2: Synthesis of this compound
The crude N'-(2-cyano-5-cyclopropylphenyl)-N,N-dimethylformimidamide from the previous step is dissolved in formamide. Ammonium acetate (2.0 eq) is added, and the mixture is heated to 180 °C for 6 hours. After cooling to room temperature, the reaction mixture is poured into ice water, and the resulting precipitate is collected by filtration. The solid is washed with water and dried. The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford this compound.
Route 2: Late-Stage Cyclopropanation via Suzuki-Miyaura Coupling
Step 1: Synthesis of 7-Bromoquinazoline
A mixture of 2-amino-4-bromobenzaldehyde (1.0 eq) and formamidine acetate (1.2 eq) in 2-methoxyethanol is heated at reflux for 5 hours. The reaction mixture is then cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to give 7-bromoquinazoline.
Step 2: Synthesis of this compound
In a reaction vessel, 7-bromoquinazoline (1.0 eq), cyclopropylboronic acid (1.5 eq), potassium carbonate (3.0 eq), and a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq) are combined. A mixture of toluene and water (e.g., 4:1) is added, and the system is purged with an inert gas (e.g., argon). The reaction mixture is heated to 100 °C for 12 hours. After cooling, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield this compound.
Mandatory Visualizations
Caption: Synthetic pathway for Route 1.
Caption: Synthetic pathway for Route 2.
Concluding Remarks
Both presented routes offer viable pathways to this compound with a comparable number of steps.
Route 1 benefits from the direct construction of the desired scaffold from a commercially available, cyclopropyl-containing starting material. This can be advantageous in terms of atom economy and may involve simpler purification procedures in the initial step.
Route 2 employs a late-stage functionalization strategy, which can be highly valuable for the synthesis of analogues. Once the 7-bromoquinazoline intermediate is prepared, it can potentially be coupled with a variety of boronic acids to generate a library of 7-substituted quinazolines. However, this route requires a transition metal catalyst and specific ligands, which can add to the cost and complexity of the synthesis and purification.
The choice between these two routes will ultimately depend on the specific goals of the research program, including the desired scale of the synthesis, the need for analogue synthesis, and the availability and cost of reagents and catalysts. The provided experimental data and protocols serve as a foundation for researchers to make an informed decision based on their individual requirements.
Comparative Cytotoxicity of Quinazoline-Based EGFR Inhibitors in Normal vs. Cancer Cells: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic effects of quinazoline-based Epidermal Growth Factor Receptor (EGFR) inhibitors on normal versus cancer cells, supported by experimental data. As specific data for 7-Cyclopropylquinazoline is not available in the public domain, this guide will focus on two well-characterized quinazoline derivatives, Gefitinib and Erlotinib, as illustrative examples. These compounds are established EGFR tyrosine kinase inhibitors (TKIs) used in cancer therapy, particularly for non-small cell lung cancer (NSCLC).[1][2][3]
The differential cytotoxicity of these agents stems from the oncogenic addiction of certain cancer cells to the EGFR signaling pathway, often due to activating mutations in the EGFR gene.[1][4] Normal cells, which do not harbor these mutations and are not dependent on hyperactive EGFR signaling for survival, are consequently less sensitive to EGFR inhibition.
Quantitative Cytotoxicity Data
The following tables summarize the half-maximal inhibitory concentration (IC50) values for Gefitinib and Erlotinib in various cancer cell lines and, where available, in normal human cells. Lower IC50 values indicate greater cytotoxic potency. The data illustrates a generally higher sensitivity in cancer cells, particularly those with activating EGFR mutations, compared to normal cells or cancer cells with wild-type (WT) EGFR.
Table 1: Comparative IC50 Values of Gefitinib in Cancer vs. Normal Cells
| Cell Line | Cell Type | EGFR Status | IC50 (µM) | Reference |
| H3255 | NSCLC | Activating Mutation (L858R) | 0.003 | [5] |
| PC-9 | NSCLC | Activating Mutation (delE746-A750) | ~0.012 | [6] |
| HCC827 | NSCLC | Activating Mutation (delE746-A750) | 0.0047 | [7] |
| H1650 | NSCLC | Activating Mutation (delE746-A750) | 31.0 | [6] |
| A549 | NSCLC | Wild-Type | ~7.0 | [6] |
| H1975 | NSCLC | Resistance Mutation (L858R+T790M) | 5.5 | [6] |
| H1650GR | NSCLC (Gefitinib Resistant) | Activating Mutation | 50.0 | [6] |
Table 2: Comparative IC50 Values of Erlotinib in Cancer vs. Normal Cells
| Cell Line | Cell Type | EGFR Status | IC50 (µM) | Reference |
| HCC827 | NSCLC | Activating Mutation (delE746-A750) | 0.004 | [1] |
| NCI-H3255 | NSCLC | Activating Mutation (L858R) | 0.041 | [1] |
| KYSE410 | Esophageal Cancer | Not Specified | 5.00 | [8] |
| KYSE450 | Esophageal Cancer | Not Specified | 7.60 | [8] |
| A549 | NSCLC | Wild-Type | 5.3 | [9] |
| QG56 | NSCLC | Wild-Type | 8.9 | [1] |
| NCI-H1975 | NSCLC | Resistance Mutation (L858R+T790M) | 4.3 | [1] |
| BxPC-3 | Pancreatic Cancer | Not Specified | 1.26 | [10] |
| AsPC-1 | Pancreatic Cancer | Not Specified | 5.8 | [10] |
| SHEE | Normal Human Esophageal Epithelial | Wild-Type | >30 | [8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Materials:
-
96-well plates
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)[11]
-
Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)
-
Test compound (e.g., Gefitinib, Erlotinib)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.[12]
-
Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).[13]
-
Following incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[11][14]
-
Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
-
2. Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Materials:
-
Procedure:
-
Seed 5 x 10^5 cells per well in 6-well plates and incubate for 24 hours.[15]
-
Treat cells with the test compound for the desired duration.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation at 300 x g for 5 minutes.[14]
-
Wash the cell pellet with cold PBS.
-
Fix the cells by adding 1-5 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.[14]
-
Incubate the fixed cells for at least 30 minutes on ice or store at -20°C for later analysis.[12]
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cell pellet in a PI/RNase A staining solution.[15]
-
Incubate for 20-30 minutes at room temperature in the dark.[15]
-
Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for determining cell viability using the MTT assay.
EGFR Signaling Pathway: Normal vs. Cancer Cells
Caption: Differential EGFR signaling in normal vs. cancer cells.
Mechanism of Action: Apoptosis Induction Pathway
Caption: Intrinsic apoptosis pathway induced by EGFR inhibitors.
Discussion and Conclusion
The experimental data robustly demonstrates that quinazoline-based EGFR inhibitors like Gefitinib and Erlotinib exhibit selective cytotoxicity towards cancer cells harboring activating EGFR mutations. The IC50 values for these compounds are often orders of magnitude lower in EGFR-mutant cancer cells compared to EGFR wild-type cancer cells or normal epithelial cells.[1][8] This selectivity is the cornerstone of their therapeutic efficacy.
The mechanism for this differential effect lies in the concept of "oncogene addiction," where cancer cells become highly dependent on the signals from a single activated oncogene for their growth and survival.[4] In the case of certain NSCLCs, this addiction is to the hyperactive EGFR signaling pathway. By inhibiting this specific, overactive pathway, the drugs induce potent cytotoxic effects, such as apoptosis and cell cycle arrest, in the cancer cells.[16][17]
Normal cells, on the other hand, have a regulated EGFR pathway that is not the sole driver of their survival.[18] Therefore, the inhibition of this pathway by therapeutic concentrations of Gefitinib or Erlotinib has a significantly smaller impact on their viability. This provides a therapeutic window, allowing for the targeting of cancer cells while minimizing toxicity to normal tissues. However, it is important to note that side effects, such as skin rash and diarrhea, do occur, as EGFR signaling plays a role in the homeostasis of epithelial tissues.[2]
References
- 1. Identifying erlotinib-sensitive non-small cell lung carcinoma tumors in mice using [11C]erlotinib PET - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review of erlotinib in the treatment of advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lung cancer - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Emerging functions of the EGFR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Erlotinib Activates Different Cell Death Pathways in EGFR-mutant Lung Cancer Cells Grown in 3D Versus 2D Culture Systems | Anticancer Research [ar.iiarjournals.org]
- 7. frontiersin.org [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 13. Cytotoxicity and IC50 values of EGFR-TKIs in parental HCC827 and resistant cell lines. [plos.figshare.com]
- 14. vet.cornell.edu [vet.cornell.edu]
- 15. 4.8. Analysis of Cell Cycle with Propidium Iodide Staining by Flow Cytometry [bio-protocol.org]
- 16. Mechanisms of EGFR-TKI-Induced Apoptosis and Strategies Targeting Apoptosis in EGFR-Mutated Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Influence of Gefitinib and Erlotinib on Apoptosis and c-MYC Expression in H23 Lung Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 18. Erlotinib Induced Fatal Interstitial Lung Disease in a Patient with Metastatic Non-Small Cell Lung Cancer: Case Report and Review of Literature - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 7-Cyclopropylquinazoline: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the proper disposal of 7-Cyclopropylquinazoline, drawing from safety data sheets (SDS) for the compound and its structural analogs. While this compound is not classified as a hazardous substance or mixture according to its Safety Data Sheet, adherence to rigorous disposal protocols is a critical component of responsible laboratory practice.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is essential to be equipped with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, gloves, and a lab coat. In the event of accidental exposure, follow these first aid measures:
-
After inhalation: Move to an area with fresh air.
-
In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with water.
-
After eye contact: Rinse the eyes with plenty of water, removing contact lenses if present.
-
If swallowed: Have the individual drink water (a maximum of two glasses). If they feel unwell, consult a doctor.
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound and a related compound, 7-Quinolinol, which can inform handling and storage procedures.
| Property | This compound | 7-Quinolinol |
| Physical State | Data not available | Powder Solid |
| Appearance | Data not available | Beige |
| Melting Point/Range | Data not available | 239 - 244 °C / 462.2 - 471.2 °F |
| Boiling Point/Range | Data not available | No information available |
| Flash Point | Data not available | No information available |
| Solubility | Data not available | No information available |
| Molecular Formula | C11H10N2 | C9H7NO |
| Molecular Weight | 170.21 g/mol | 145.16 g/mol |
Data for 7-Quinolinol is provided for context on a related quinoline derivative.[1]
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of this compound. This protocol is designed to minimize risk and ensure compliance with general laboratory safety standards.
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound.
Detailed Procedural Steps:
-
Preparation and Decontamination:
-
Before handling the chemical, ensure you are in a well-ventilated area, preferably under a chemical fume hood.[2]
-
Wear appropriate personal protective equipment, including safety glasses, chemical-resistant gloves, and a lab coat.
-
If the compound is in a solution, be aware of the hazards associated with the solvent.
-
-
Waste Collection:
-
Collect the this compound waste in a designated, compatible, and clearly labeled waste container.
-
For solid forms, take care to avoid the generation of dust.
-
For liquid forms, use an inert absorbent material to soak up any spills before placing it in the waste container.[2]
-
Do not mix with incompatible materials such as strong oxidizing agents or strong acids.[2]
-
-
Container Management:
-
Final Disposal:
-
Post-Disposal:
-
After handling, wash your hands thoroughly.[1]
-
Decontaminate any surfaces that may have come into contact with the chemical.
-
Properly dispose of contaminated gloves and other disposable PPE in accordance with laboratory procedures.
-
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment.
References
Safeguarding Your Research: A Guide to Handling 7-Cyclopropylquinazoline
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 7-Cyclopropylquinazoline. Adherence to these guidelines is essential for ensuring laboratory safety and proper chemical handling.
This guide outlines the necessary personal protective equipment (PPE), operational procedures for safe handling, and compliant disposal methods. By providing this direct, procedural guidance, we aim to be your trusted resource for laboratory safety, enabling you to focus on your critical research.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory to prevent exposure through inhalation, skin contact, or eye contact.[1] The following table summarizes the required PPE.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Goggles | Chemical splash goggles compliant with ANSI Z87.1 or EN 166.[2][3] | To protect eyes from splashes and aerosols that can cause serious eye irritation. |
| Face Shield | Recommended when there is a significant splash potential.[4] | Provides an additional layer of protection for the entire face. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves. Check manufacturer's data for resistance to quinazoline derivatives. | To prevent skin contact, as similar compounds can be harmful. |
| Body Protection | Laboratory Coat | Standard laboratory coat. | To protect skin and personal clothing from contamination. |
| Chemical-Resistant Gown | Recommended for procedures with a higher risk of spills.[1] | Offers enhanced protection against chemical permeation. | |
| Respiratory Protection | Fume Hood | All handling of solid and stock solutions should be performed in a certified chemical fume hood.[5] | To prevent inhalation of dust or vapors, ensuring airborne concentrations are minimized.[6] |
| N95 Respirator | A NIOSH-approved N95 respirator may be necessary for certain procedures where aerosolization is possible and a fume hood is not available.[1] | Provides respiratory protection from airborne particulates. |
Operational Plan: Step-by-Step Handling Protocol
Follow this protocol to ensure the safe handling of this compound from receipt to disposal.
-
Receiving and Unpacking:
-
Inspect the package for any signs of damage or leakage upon arrival.
-
Wear appropriate PPE (lab coat, gloves, safety glasses) before opening the package in a well-ventilated area, preferably within a fume hood.
-
Verify the container label matches the product ordered and is intact.
-
-
Storage:
-
Store in a tightly sealed, clearly labeled container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]
-
Consult the supplier's documentation for specific storage temperature requirements.
-
-
Preparation of Solutions:
-
During Use:
-
In Case of a Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material into a suitable, labeled container for disposal.[2]
-
Ventilate the area and wash the spill site after material pickup is complete.
-
Disposal Plan
Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all waste material, including empty containers, contaminated PPE, and spill cleanup materials, in designated, sealed, and clearly labeled hazardous waste containers.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Disposal Procedure:
-
Dispose of all waste in accordance with local, state, and federal regulations.
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
-
Uncleaned containers should be treated as the product itself.
-
Experimental Workflow and Safety Checkpoints
The following diagram illustrates the key stages of working with this compound and the integrated safety checkpoints.
Caption: Workflow for handling this compound with safety checkpoints.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
